molecular formula C57H68N14O10 B1676194 Men 10207 CAS No. 126050-12-2

Men 10207

Cat. No.: B1676194
CAS No.: 126050-12-2
M. Wt: 1109.2 g/mol
InChI Key: RLHLZLAKTUPWES-PEURKWGASA-N
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Description

MEN 10207 is a tachykinin antagonist.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N14O10/c1-30(2)49(71-55(80)47(25-34-29-65-42-15-8-5-12-38(34)42)69-52(77)44(22-31-17-19-35(72)20-18-31)67-51(76)39(58)26-48(73)74)56(81)70-46(24-33-28-64-41-14-7-4-11-37(33)41)54(79)68-45(23-32-27-63-40-13-6-3-10-36(32)40)53(78)66-43(50(59)75)16-9-21-62-57(60)61/h3-8,10-15,17-20,27-30,39,43-47,49,63-65,72H,9,16,21-26,58H2,1-2H3,(H2,59,75)(H,66,78)(H,67,76)(H,68,79)(H,69,77)(H,70,81)(H,71,80)(H,73,74)(H4,60,61,62)/t39-,43-,44-,45+,46+,47+,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHLZLAKTUPWES-PEURKWGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155059
Record name MEN 10207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126050-12-2
Record name MEN 10207
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126050122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEN 10207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Men10207: A Deep Dive into its Mechanism of Action as a Selective NK-2 Tachykinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Men10207 is a potent and selective peptide antagonist of the neurokinin-2 (NK-2) tachykinin receptor.[1][2][3] This document provides a comprehensive technical overview of its mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its place in cellular signaling. Men10207, also known by its chemical name [Tyr5,D-Trp6,8,9,Arg10]-Neurokinin A (4-10), serves as a critical tool for investigating the physiological and pathological roles of the NK-2 receptor and as a potential therapeutic agent.[4]

Core Mechanism of Action: Competitive Antagonism of the NK-2 Receptor

Men10207 exerts its pharmacological effects by competitively binding to the NK-2 receptor, thereby preventing the binding of endogenous tachykinin peptides, primarily Neurokinin A (NKA). The NK-2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its natural ligands, initiates a cascade of intracellular signaling events. By occupying the receptor's binding site, Men10207 effectively blocks the initiation of this signaling cascade.

Tachykinin Receptor Signaling Pathway

The binding of an agonist like NKA to the NK-2 receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to numerous physiological processes, including smooth muscle contraction, inflammation, and nociception. Men10207's antagonism prevents these downstream events from occurring.

NK2_Signaling_Pathway cluster_membrane Cell Membrane NK2R NK-2 Receptor PLC Phospholipase C (PLC) NK2R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NKA Neurokinin A (Agonist) NKA->NK2R Binds & Activates Men10207 Men10207 (Antagonist) Men10207->NK2R Binds & Blocks Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Response Cellular Response (e.g., Contraction) Ca_release->Response PKC_activation->Response

Caption: NK-2 Receptor Signaling and Men10207 Inhibition.

Quantitative Analysis of Receptor Selectivity and Potency

The efficacy of Men10207 as a selective NK-2 receptor antagonist has been quantified through various in vitro assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is a key metric.

Receptor SubtypeIn Vitro AssayAgonistpA2 ValueReference
NK-2 Monoreceptor Assay-7.9[2][3]
NK-2 Isolated Rabbit Pulmonary ArteryNeurokinin A (NKA)7.89[4]
NK-2 Isolated Hamster TracheaNeurokinin A (NKA)5.9[4]
NK-1 Monoreceptor Assay-5.2[2][3]
NK-1 Isolated Guinea Pig IleumSubstance P Methyl Ester5.52[4]
NK-3 Monoreceptor Assay-4.9[2][3]

Additionally, the binding affinity of Men10207 for the NK-3 receptor has been reported with a Ki value greater than 10 μM in isolated guinea pig cerebral cortex membranes.[4] These data collectively highlight the high selectivity of Men10207 for the NK-2 receptor over the NK-1 and NK-3 subtypes.

In Vivo Pharmacological Effects

The antagonistic properties of Men10207 have been demonstrated in vivo. In anesthetized rats, Men10207 at a dose of 1 μmol/kg was shown to inhibit the increases in bladder motility induced by the NK-2 receptor agonist [β-Ala8]-NKA (4-10).[4] Similarly, in anesthetized guinea pigs, the same dose of Men10207 inhibited [β-Ala8]-NKA (4-10)-induced increases in bronchoconstriction.[4]

Interestingly, when administered alone, Men10207 has been observed to induce bladder motility in anesthetized rats and bronchoconstriction in anesthetized guinea pigs.[4] This suggests potential partial agonist activity or species-specific effects that warrant further investigation.

Experimental Methodologies

In Vitro Monoreceptor Assays for pA2 Determination
  • Objective: To determine the antagonist affinity (pA2) of Men10207 for NK-1, NK-2, and NK-3 tachykinin receptors.

  • Methodology:

    • Cell Culture: Stably transfect individual cell lines (e.g., CHO or HEK293) to express a single type of human tachykinin receptor (NK-1, NK-2, or NK-3).

    • Agonist Concentration-Response Curve: In the absence of the antagonist, generate a concentration-response curve for a selective agonist for each receptor subtype to determine the EC50 value.

    • Antagonist Incubation: Incubate the cells with varying concentrations of Men10207 for a predetermined period.

    • Agonist Challenge: In the continued presence of Men10207, generate a new concentration-response curve for the respective agonist.

    • Data Analysis: Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.

Schild_Plot_Workflow Start Start: Receptor-Expressing Cells Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Start->Agonist_CRC Antagonist_Incubation Incubate with Varying [Men10207] Start->Antagonist_Incubation Dose_Ratio Calculate Dose Ratio Agonist_CRC->Dose_Ratio Agonist_Challenge Generate Agonist CRC in presence of Men10207 Antagonist_Incubation->Agonist_Challenge Agonist_Challenge->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2 Determine pA2 Value Schild_Plot->pA2

Caption: Workflow for pA2 Determination via Schild Analysis.
Isolated Tissue Assays

  • Objective: To assess the antagonist activity of Men10207 in tissues endogenously expressing tachykinin receptors.

  • Methodology (Example: Isolated Rabbit Pulmonary Artery):

    • Tissue Preparation: Isolate the pulmonary artery from a rabbit and remove the endothelium. Cut the artery into rings and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Tension Recording: Connect the tissue rings to an isometric force transducer to record changes in tension.

    • Agonist-Induced Contraction: Induce contractions by adding cumulative concentrations of Neurokinin A (NKA).

    • Antagonist Treatment: In separate experiments, pre-incubate the tissues with various concentrations of Men10207 before repeating the NKA-induced contractions.

    • Data Analysis: Determine the pA2 value by analyzing the rightward shift in the NKA concentration-response curve caused by Men10207.

In Vivo Models of NK-2 Receptor Activation
  • Objective: To evaluate the in vivo efficacy of Men10207 in blocking NK-2 receptor-mediated physiological responses.

  • Methodology (Example: Rat Bladder Motility):

    • Animal Preparation: Anesthetize male rats and catheterize the bladder to measure intravesical pressure.

    • Baseline Measurement: Record baseline bladder motility.

    • Agonist Administration: Administer an NK-2 receptor agonist, such as [β-Ala8]-NKA (4-10), and record the increase in bladder contractions.

    • Antagonist Pre-treatment: In a separate group of animals, administer Men10207 (e.g., 1 μmol/kg, intravenously) prior to the agonist challenge.

    • Data Analysis: Compare the agonist-induced increase in bladder motility in the presence and absence of Men10207 to determine the inhibitory effect.

Conclusion

Men10207 is a well-characterized, potent, and selective antagonist of the NK-2 tachykinin receptor. Its mechanism of action through competitive binding has been firmly established by in vitro quantitative pharmacology and corroborated by in vivo studies. The detailed experimental protocols provided herein offer a framework for the continued investigation and application of Men10207 as a valuable research tool in the field of tachykinin pharmacology and as a potential lead compound for the development of novel therapeutics targeting NK-2 receptor-mediated pathologies.

References

Men 10207: A Selective Tachykinin NK-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10207 is a potent and selective peptide antagonist of the tachykinin NK-2 receptor. Tachykinins, a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are involved in a wide array of physiological processes. Their actions are mediated by three distinct G protein-coupled receptors: NK-1, NK-2, and NK-3. The NK-2 receptor, preferentially activated by NKA, is predominantly located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. This localization makes the NK-2 receptor a compelling target for therapeutic intervention in various disorders, including inflammatory bowel disease, asthma, and overactive bladder. This compound, with its high selectivity for the NK-2 receptor, represents a valuable pharmacological tool for investigating the physiological roles of this receptor and for the potential development of novel therapeutics. This guide provides a comprehensive overview of the technical details of this compound, including its pharmacological properties, experimental protocols for its evaluation, and the signaling pathways it modulates.

Core Data Presentation

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the NK-2 receptor over other tachykinin receptors. The following tables summarize the available quantitative data on the binding and functional activity of this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonist Potency of this compound

ParameterReceptorSpecies/Tissue/Cell LineValue
pA2 NK-1-5.2[1]
NK-2 -7.9 [1]
NK-3-4.9[1]
IC50 NK-2 Bovine stomach membranes; Murine fibroblast cell line (SKLKB82#3) transfected with bovine NK-2 receptor cDNA21-54 nM [1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's pharmacological activity. The following sections describe generalized methodologies for key in vitro and in vivo experiments relevant to the characterization of this compound.

Disclaimer: The following protocols are representative examples of standard pharmacological assays. The specific, detailed protocols used for the original characterization of this compound are not fully available in the public domain.

In Vitro Assays

1. Radioligand Binding Assay (for determination of IC50)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the NK-2 receptor.

  • Materials:

    • Cell membranes prepared from tissues or cells expressing the NK-2 receptor (e.g., bovine stomach, CHO or HEK293 cells transfected with the NK-2 receptor gene).

    • Radiolabeled NK-2 receptor antagonist (e.g., [³H]-SR48968 or [¹²⁵I]-NKA).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with the radiolabeled ligand and varying concentrations of this compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-2 antagonist.

    • Calculate the IC50 value by non-linear regression analysis of the competition binding curve.

2. Functional Antagonism Assay (for determination of pA2)

This assay assesses the ability of this compound to inhibit the functional response induced by an NK-2 receptor agonist in an isolated tissue or cell-based system.

  • Materials:

    • Isolated tissue preparation expressing NK-2 receptors (e.g., guinea pig trachea, rabbit pulmonary artery, or rat vas deferens).

    • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • NK-2 receptor agonist (e.g., Neurokinin A).

    • This compound at various concentrations.

    • Isometric force transducer and data acquisition system.

  • Procedure:

    • Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.

    • Construct a cumulative concentration-response curve for the NK-2 agonist.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • In the presence of this compound, construct a second cumulative concentration-response curve for the NK-2 agonist.

    • Repeat this procedure with several different concentrations of this compound.

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound.

    • Construct a Schild plot (log(dose ratio - 1) versus log[antagonist concentration]) to determine the pA2 value.

In Vivo Assays

1. Inhibition of NKA-Induced Bronchoconstriction in Guinea Pigs

This model evaluates the ability of this compound to block the airway-narrowing effects of an NK-2 agonist.

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Anesthesia: Urethane or a similar long-acting anesthetic.

  • Procedure:

    • Anesthetize the guinea pig and cannulate the trachea for artificial ventilation.

    • Measure respiratory parameters, such as pulmonary inflation pressure or airway resistance, using a pneumotachograph and a pressure transducer.

    • Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or aerosol).

    • After a suitable pre-treatment time, challenge the animal with an intravenous injection or aerosol of Neurokinin A to induce bronchoconstriction.

    • Record the changes in respiratory parameters and compare the response in this compound-treated animals to that in vehicle-treated controls.

2. Inhibition of NKA-Induced Bladder Contraction in Rats

This model assesses the efficacy of this compound in blocking the contractile effects of an NK-2 agonist on the urinary bladder.

  • Animals: Female Sprague-Dawley or Wistar rats.

  • Anesthesia: Urethane or a similar long-acting anesthetic.

  • Procedure:

    • Anesthetize the rat and catheterize the urinary bladder for the measurement of intravesical pressure.

    • Administer this compound intravenously or via another desired route.

    • Following the pre-treatment period, administer Neurokinin A intravenously to induce bladder contractions.

    • Monitor and record the changes in intravesical pressure.

    • Quantify the inhibitory effect of this compound by comparing the magnitude of the NKA-induced contractions in treated versus control animals.

Mandatory Visualizations

Signaling Pathways

The tachykinin NK-2 receptor is a G protein-coupled receptor that primarily couples to Gq/11 and Gs proteins. Activation of the NK-2 receptor by its endogenous ligand, Neurokinin A, initiates a cascade of intracellular signaling events.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Men10207 This compound Men10207->NK2R Blocks

Caption: Tachykinin NK-2 Receptor Signaling Pathway.

Experimental Workflows

A logical workflow is essential for conducting pharmacological experiments. The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.

InVivo_Workflow A1 Animal Acclimatization (e.g., Guinea Pig) B1 Anesthesia Administration A1->B1 C1 Surgical Preparation (e.g., Tracheal Cannulation) B1->C1 D1 Baseline Physiological Recording (e.g., Airway Resistance) C1->D1 E1 Administration of This compound or Vehicle D1->E1 F1 Pre-treatment Period E1->F1 G1 Agonist Challenge (e.g., Intravenous NKA) F1->G1 H1 Post-Challenge Physiological Recording G1->H1 I1 Data Analysis and Comparison (Treated vs. Control) H1->I1

Caption: Experimental Workflow for In Vivo Evaluation.

Conclusion

This compound is a valuable research tool for elucidating the roles of the tachykinin NK-2 receptor in health and disease. Its high selectivity makes it a precise instrument for dissecting the contributions of NK-2 receptor-mediated signaling in various physiological and pathophysiological processes. The data and experimental frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for incorporating this compound into their research endeavors. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be essential for its potential translation into a clinically useful therapeutic agent.

References

Men 10207: A Deep Dive into its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10207 is a potent and highly selective peptide antagonist of the neurokinin-2 (NK-2) receptor, a member of the tachykinin receptor subfamily of G protein-coupled receptors (GPCRs). Its high affinity and selectivity for the NK-2 receptor over the NK-1 and NK-3 receptor subtypes have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of the NK-2 receptor. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to characterize its pharmacological profile.

Core Biological Activity and Molecular Targets

This compound exerts its biological effects by competitively binding to the NK-2 receptor, thereby preventing the binding and subsequent signaling of the endogenous agonist, neurokinin A (NKA). The selectivity of this compound is attributed to the presence of three D-tryptophan residues in its amino acid sequence, which are crucial for both its high affinity and selectivity for the NK-2 receptor.[1]

Quantitative Analysis of Receptor Binding and Functional Antagonism

The biological activity of this compound has been quantified through various in vitro assays, including radioligand binding assays and functional antagonism studies. These studies have consistently demonstrated its high potency and selectivity for the NK-2 receptor.

ParameterReceptorValueAssay Type
pA2 NK-15.2Functional Antagonism
NK-2 7.9 Functional Antagonism
NK-34.9Functional Antagonism
IC50 NK-2 21-54 nM Radioligand Binding

Table 1: Summary of quantitative data for this compound activity at tachykinin receptors. Data compiled from multiple in vitro assays.[2]

Signaling Pathways Modulated by this compound

The NK-2 receptor, the primary target of this compound, is known to couple to multiple G protein signaling pathways, principally through Gαq and Gαs. Activation of these pathways by neurokinin A leads to distinct downstream cellular responses. This compound, as a competitive antagonist, effectively blocks these signaling cascades.

Gq-Mediated Signaling Pathway

Neurokinin A binding to the NK-2 receptor activates the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial binding of NKA.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A NK2R NK-2 Receptor NKA->NK2R Activates Men10207 This compound Men10207->NK2R Blocks Gq Gαq NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

This compound Blocks NKA-Induced Gq Signaling
Gs-Mediated Signaling Pathway

In addition to Gq coupling, the NK-2 receptor can also activate the Gαs pathway. This leads to the activation of adenylyl cyclase (AC), which converts ATP into cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. This compound also inhibits this pathway by preventing NKA from binding to the receptor.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A NK2R NK-2 Receptor NKA->NK2R Activates Men10207 This compound Men10207->NK2R Blocks Gs Gαs NK2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation

This compound Blocks NKA-Induced Gs Signaling

Experimental Protocols

The characterization of this compound's biological activity relies on specific and robust in vitro assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (IC50) of this compound for the NK-2 receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the NK-2 receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Assay Procedure:

  • A fixed concentration of a radiolabeled NK-2 receptor ligand (e.g., [³H]-NKA) is incubated with the membrane preparation.

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the NK-2 receptor.

  • The mixture is incubated to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare NK-2 Receptor Membranes Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand Prepare Radiolabeled NK-2 Ligand Radioligand->Incubation Competitor Prepare Serial Dilutions of this compound Competitor->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Curve_Fit Generate Competition Binding Curve Counting->Curve_Fit IC50_Calc Calculate IC50 Value Curve_Fit->IC50_Calc

Workflow for Radioligand Binding Assay
Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of this compound to inhibit the functional response (calcium release) induced by neurokinin A.

1. Cell Preparation:

  • Cells stably expressing the NK-2 receptor are plated in a multi-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Assay Procedure:

  • The cells are pre-incubated with varying concentrations of this compound.

  • A fixed concentration of neurokinin A is then added to stimulate the NK-2 receptor.

3. Detection:

  • The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

4. Data Analysis:

  • The concentration of this compound that produces a 50% inhibition of the maximal response to neurokinin A is determined.

  • The pA2 value, a measure of antagonist potency, is calculated from the Schild equation.

Conclusion

This compound is a highly selective and potent antagonist of the NK-2 tachykinin receptor. Its well-characterized biological activity and the availability of detailed experimental protocols for its assessment make it an indispensable tool for research in pharmacology and drug development. The data and methodologies presented in this guide provide a solid foundation for scientists investigating the roles of the NK-2 receptor in health and disease.

References

In Vivo Pharmacology of Men 10207: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10207 is a selective, competitive antagonist of the tachykinin NK₂ receptor. Tachykinins, a family of neuropeptides, are involved in a variety of physiological processes, and their receptors have been identified as potential therapeutic targets for a range of disorders. This technical guide provides an in-depth overview of the in vivo studies conducted with this compound, with a focus on its effects on gastrointestinal motility and cardiovascular responses. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to support further research and drug development efforts.

Core Mechanism of Action: Tachykinin NK₂ Receptor Antagonism

This compound exerts its pharmacological effects by blocking the binding of endogenous tachykinins, such as neurokinin A (NKA), to the NK₂ receptor. The tachykinin NK₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.

Tachykinin NK₂ Receptor Signaling Pathway

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Men10207 This compound Men10207->NK2R Blocks

Caption: Tachykinin NK₂ receptor signaling cascade and the inhibitory action of this compound.

In Vivo Studies: Gastrointestinal Motility

The inhibitory effects of tachykinin NK₂ receptor antagonists on gastrointestinal motility have been investigated in various preclinical models. The following sections detail the experimental protocols and available data from studies in conscious rats.

Experimental Protocol: Charcoal Meal Test in Conscious Rats

This protocol is based on studies of the closely related compound Men 10627 and is a standard method for assessing intestinal transit.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting NK₂ receptor agonist-stimulated intestinal transit.

Animals: Male Sprague-Dawley rats, weighing 225-250g, are used. The animals are fasted for 24 hours prior to the experiment but have free access to water.

Procedure:

  • Drug Administration: this compound is administered intravenously (i.v.) via the tail vein. A vehicle control (e.g., 10% DMSO) is administered to a separate group of animals.

  • Agonist Challenge: Five minutes after the administration of this compound or vehicle, a selective NK₂ receptor agonist, [beta-Ala⁸]NKA-(4-10), is administered intraperitoneally (i.p.).

  • Charcoal Meal Administration: Immediately following the agonist injection, a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) is administered orally.

  • Measurement of Intestinal Transit: After a set period (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully removed, and the total length from the pylorus to the ileocecal junction is measured. The distance traveled by the charcoal front is also measured.

  • Data Analysis: The intestinal transit is expressed as the percentage of the total length of the small intestine traveled by the charcoal. The percentage inhibition by this compound is calculated relative to the agonist-stimulated transit in the vehicle-treated group.

Experimental Workflow: Gastrointestinal Motility Study

GI_Motility_Workflow start Start fasting 24h Fasting (Water ad libitum) start->fasting drug_admin This compound or Vehicle (i.v.) fasting->drug_admin agonist NK₂ Agonist (i.p.) ([beta-Ala⁸]NKA-(4-10)) drug_admin->agonist 5 min charcoal Charcoal Meal (p.o.) agonist->charcoal wait Wait (20-30 min) charcoal->wait euthanasia Euthanasia wait->euthanasia dissection Small Intestine Dissection euthanasia->dissection measurement Measure Total Length & Charcoal Travel Distance dissection->measurement analysis Calculate % Intestinal Transit & % Inhibition measurement->analysis end End analysis->end

Caption: Workflow for the in vivo charcoal meal test to assess intestinal motility.

Quantitative Data: Inhibition of Stimulated Intestinal Transit
CompoundDose (µg/kg, i.v.)AgonistAnimal Model% Inhibition of Stimulated Transit
Men 1062710 - 100[beta-Ala⁸]NKA-(4-10)Conscious RatDose-dependent

Note: This table is illustrative based on available data for a similar compound and highlights the expected outcome for this compound. Specific percentages of inhibition for this compound would require dedicated experimental determination.

In Vivo Studies: Cardiovascular Effects

Tachykinin NK₂ receptors are also implicated in the regulation of cardiovascular function. The following sections describe a potential experimental protocol for assessing the effect of this compound on neurokinin A-induced cardiovascular changes in conscious rats.

Experimental Protocol: Cardiovascular Response in Conscious Rats

Objective: To determine the ability of this compound to antagonize the cardiovascular effects (e.g., changes in blood pressure and heart rate) induced by an NK₂ receptor agonist.

Animals: Male Wistar or Sprague-Dawley rats are used. The animals are surgically implanted with a telemetry device for the continuous monitoring of blood pressure and heart rate.

Procedure:

  • Telemetry Implantation: Animals undergo surgery for the implantation of a telemetry transmitter, with the catheter placed in the abdominal aorta. A recovery period of at least one week is allowed.

  • Baseline Measurement: On the day of the experiment, baseline blood pressure and heart rate are recorded for a defined period (e.g., 30-60 minutes) in conscious, freely moving rats in their home cages.

  • Drug Administration: this compound or vehicle is administered intravenously.

  • Agonist Challenge: Following a short interval after the antagonist administration, neurokinin A (NKA) is administered intravenously.

  • Continuous Monitoring: Blood pressure and heart rate are continuously monitored throughout the experiment.

  • Data Analysis: The changes in mean arterial pressure (MAP) and heart rate (HR) from baseline following NKA administration are calculated for both vehicle- and this compound-treated groups. The percentage of antagonism by this compound is determined.

Experimental Workflow: Cardiovascular Study

CV_Workflow start Start telemetry Telemetry Device Implantation & Recovery start->telemetry baseline Baseline Blood Pressure & Heart Rate Recording telemetry->baseline drug_admin This compound or Vehicle (i.v.) baseline->drug_admin agonist Neurokinin A (NKA) (i.v.) drug_admin->agonist monitoring Continuous BP & HR Monitoring agonist->monitoring analysis Analyze Changes in MAP & HR Calculate % Antagonism monitoring->analysis end End analysis->end

Caption: Workflow for the in vivo assessment of cardiovascular responses in conscious rats.

Quantitative Data: Antagonism of Neurokinin A-Induced Cardiovascular Effects

Specific in vivo quantitative data for this compound on cardiovascular parameters is not currently available in the public literature. It is anticipated that this compound would produce a dose-dependent inhibition of NKA-induced changes in blood pressure and/or heart rate.

CompoundDoseAgonistAnimal ModelEffect on NKA-induced Cardiovascular Changes
This compoundTo be determinedNeurokinin AConscious RatExpected dose-dependent antagonism

Note: This table is predictive and serves as a template for the presentation of data that would be generated from the described experimental protocol.

Conclusion

This compound is a potent and selective antagonist of the tachykinin NK₂ receptor with demonstrated in vivo activity in preclinical models. The experimental protocols and conceptual data frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of NK₂ receptor antagonists. Further studies are warranted to fully elucidate the quantitative in vivo dose-response relationships of this compound in various physiological systems.

The Tachykinin NK2 Receptor Antagonist Men 10207: An In-Depth Technical Guide to its Effects on Bladder Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Men 10207, a selective tachykinin NK2 receptor antagonist, on urinary bladder motility. Tachykinins, particularly neurokinin A (NKA), are neuropeptides implicated in the contractile regulation of the bladder detrusor muscle.[1] The NK2 receptor is the primary mediator of these contractions in the human bladder.[1] Consequently, antagonists of this receptor, such as this compound, represent a significant area of research for the potential treatment of bladder dysfunction, including overactive bladder. This document synthesizes available data on this compound's potency, details the experimental protocols used to assess its activity, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: Tachykinins and Bladder Function

The urinary bladder's dual functions of urine storage and periodic expulsion are regulated by a complex interplay of neural pathways. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are sensory neuropeptides that play a significant role in modulating bladder smooth muscle (detrusor) contractility. NKA is a potent stimulant of the human isolated urinary bladder, exerting its effects through the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the NK2 receptor on detrusor smooth muscle cells initiates a signaling cascade leading to muscle contraction.

This compound: A Selective NK2 Receptor Antagonist

This compound is a peptide antagonist with high selectivity for the tachykinin NK2 receptor. Its ability to inhibit NKA-induced bladder contractions positions it as a valuable tool for investigating the physiological role of the NK2 receptor in bladder function and as a potential therapeutic agent.

Data Presentation: Quantitative Analysis of this compound Activity

Quantitative data for this compound's effect specifically on bladder motility is limited in the readily available scientific literature. However, its potency and selectivity have been characterized in monoreceptor in vitro assays, providing a valuable benchmark for its pharmacological profile.

ParameterValueReceptor SubtypeAssay TypeSource
pA2 7.9Tachykinin NK2Monoreceptor in vitro assay[2]
pA2 5.2Tachykinin NK1Monoreceptor in vitro assay[2]
pA2 4.9Tachykinin NK3Monoreceptor in vitro assay[2]
In Vivo Effect Inhibition of [β-Ala8]-NKA(4-10)-induced enhancement of bladder motilityNK2Anesthetized rats[3]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The data clearly demonstrates the selectivity of this compound for the NK2 receptor over the NK1 and NK3 subtypes.

Signaling Pathways of NK2 Receptor-Mediated Bladder Contraction

The contractile response of the detrusor muscle to NKA is initiated by the activation of the NK2 receptor. This triggers a downstream signaling cascade that ultimately leads to smooth muscle contraction. The following diagram illustrates this pathway.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds to Gq11 Gq/11 Protein NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor on Ca_release SR->Ca_release Induces Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Increases intracellular Ca²⁺ MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Leads to Men10207 This compound (Antagonist) Men10207->NK2R Blocks

Caption: NK2 Receptor Signaling Pathway in Detrusor Smooth Muscle.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on bladder motility.

In Vitro Bladder Strip Contractility Assay

This assay directly measures the contractile response of isolated bladder tissue to pharmacological agents.

1. Tissue Preparation:

  • Laboratory animals (e.g., male Wistar rats, 250-300g) are euthanized according to institutional guidelines.
  • The urinary bladder is rapidly excised and placed in cold (4°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7).
  • The bladder is dissected free of surrounding connective and adipose tissue.
  • Longitudinal strips of the detrusor muscle (approximately 10 mm long and 2-3 mm wide) are prepared.

2. Experimental Setup:

  • Each bladder strip is mounted in an organ bath (e.g., 10 mL) containing oxygenated Krebs-Henseleit solution maintained at 37°C.
  • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
  • The strips are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with the bath solution being replaced every 15-20 minutes.

3. Data Acquisition:

  • Isometric contractions are recorded using a data acquisition system.
  • After equilibration, the viability of the strips is confirmed by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
  • Cumulative concentration-response curves to an agonist (e.g., Neurokinin A) are generated by adding the agonist in a stepwise, cumulative manner.
  • To assess the effect of this compound, the bladder strips are pre-incubated with the antagonist for a set period (e.g., 30 minutes) before generating the agonist concentration-response curve.
  • The antagonistic effect is quantified by determining the pA2 value.

start [label="Start: Euthanize Animal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; excise [label="Excise Urinary Bladder"]; prepare [label="Prepare Detrusor Muscle Strips"]; mount [label="Mount Strips in Organ Bath"]; equilibrate [label="Equilibrate under Tension"]; viability [label="Confirm Viability with KCl"]; incubate [label="Incubate with this compound\n(or vehicle)"]; agonist_crc [label="Generate Agonist (NKA)\nConcentration-Response Curve"]; record [label="Record Isometric Contractions"]; analyze [label="Analyze Data (pA2 determination)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> excise; excise -> prepare; prepare -> mount; mount -> equilibrate; equilibrate -> viability; viability -> incubate; incubate -> agonist_crc; agonist_crc -> record; record -> analyze; analyze -> end; }

Caption: In Vitro Bladder Strip Contractility Experimental Workflow.

In Vivo Cystometry in Anesthetized Rats

This in vivo technique assesses the effect of a compound on the micturition cycle.

1. Animal Preparation:

  • Male Sprague-Dawley rats (300-350g) are anesthetized (e.g., urethane, 1.2 g/kg, s.c.).
  • The animal is placed on a heating pad to maintain body temperature.
  • A midline abdominal incision is made to expose the urinary bladder.
  • A catheter is inserted into the dome of the bladder and secured with a purse-string suture. The catheter is connected to a pressure transducer and a syringe pump.
  • A separate catheter may be placed in a femoral or jugular vein for intravenous drug administration.

2. Experimental Procedure:

  • The bladder is emptied and then continuously filled with warm (37°C) saline at a constant rate (e.g., 0.1 mL/min).
  • Intravesical pressure is continuously recorded.
  • Micturition reflexes are identified by a sharp increase in intravesical pressure followed by the expulsion of urine.
  • After a baseline period of stable micturition cycles, this compound is administered (e.g., intravenously).
  • The effects of the antagonist on cystometric parameters such as bladder capacity, micturition pressure, and the frequency of bladder contractions are recorded and analyzed.

start [label="Start: Anesthetize Rat", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; catheterize [label="Surgically Implant Bladder Catheter"]; connect [label="Connect to Pressure Transducer\nand Infusion Pump"]; baseline [label="Record Baseline Micturition Cycles"]; administer [label="Administer this compound (i.v.)"]; record_effect [label="Continuously Record\nIntravesical Pressure"]; analyze [label="Analyze Cystometric Parameters"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> catheterize; catheterize -> connect; connect -> baseline; baseline -> administer; administer -> record_effect; record_effect -> analyze; analyze -> end; }

Caption: In Vivo Cystometry Experimental Workflow.

Conclusion

This compound is a potent and selective tachykinin NK2 receptor antagonist that has been shown to inhibit bladder motility in preclinical models. Its mechanism of action involves the blockade of NKA-induced, Gq/11-mediated signaling pathways in detrusor smooth muscle. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other NK2 receptor antagonists. While further studies are needed to provide more extensive quantitative data on its effects specifically within bladder tissue, the existing evidence underscores the potential of targeting the NK2 receptor for the management of bladder disorders. This guide serves as a foundational resource for researchers and drug development professionals working in this promising therapeutic area.

References

An In-depth Technical Guide on Men 10207 and the Reelin-LRP8-CDC42 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain metastasis is a devastating complication of breast cancer with limited therapeutic options. Recent research has identified a novel signaling pathway involving Reelin, Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), and Cell Division Control protein 42 (CDC42) that plays a crucial role in the extravascular migration of breast cancer cells into the brain.[1][2][3][4] The neurokinin-2 (NK-2) receptor antagonist, Men 10207, has emerged as a potential therapeutic agent that can inhibit this pathway and suppress brain metastasis in preclinical models.[1][2][3][4] This technical guide provides a comprehensive overview of the Reelin-LRP8-CDC42 signaling pathway, the role of this compound as an inhibitor, detailed experimental protocols for studying this pathway, and the available quantitative data.

The Reelin-LRP8-CDC42 Signaling Pathway in Breast Cancer Brain Metastasis

The Reelin-LRP8-CDC42 signaling axis is a key driver of breast cancer cell motility and invasion, facilitating their dissemination into the brain.[1][2][3][4]

1.1. Mechanism of Action

The neuronal protein Reelin, present in the brain microenvironment, acts as a ligand for the LRP8 receptor, which is often upregulated in breast cancer patients with brain metastases.[1][3][4] The binding of Reelin to LRP8 triggers a downstream signaling cascade that leads to the activation of CDC42, a small GTPase that is a key regulator of the actin cytoskeleton.[1][4] Activated CDC42 promotes the formation of filopodia, which are slender, actin-rich plasma membrane protrusions that enable cancer cells to "crawl" along blood vessels and invade the brain parenchyma.[1][4] This pathway allows cancer cells to bypass the blood-brain barrier, a major obstacle for metastasis.[1][2]

1.2. Signaling Pathway Diagram

The following diagram illustrates the core components and interactions of the Reelin-LRP8-CDC42 signaling pathway.

Reelin_LRP8_CDC42_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8 Receptor Reelin->LRP8 Binds CDC42_GDP CDC42-GDP (Inactive) LRP8->CDC42_GDP Activates CDC42_GTP CDC42-GTP (Active) CDC42_GDP->CDC42_GTP GTP loading Filopodia Filopodia Formation CDC42_GTP->Filopodia Migration Cell Migration & Invasion Filopodia->Migration Men10207 This compound Men10207->LRP8 Inhibits

Figure 1: The Reelin-LRP8-CDC42 signaling pathway and the inhibitory action of this compound.

This compound: A Potential Inhibitor of the Reelin-LRP8-CDC42 Pathway

This compound is a selective antagonist of the neurokinin-2 (NK-2) tachykinin receptor.[5][6][7] Molecular docking studies have identified this compound as a potential inhibitor of the LRP8 receptor, suggesting an off-target effect that could be therapeutically beneficial in the context of breast cancer brain metastasis.[1]

2.1. Quantitative Data

While direct quantitative data for the binding affinity of this compound to LRP8 is not publicly available, its activity as an NK-2 receptor antagonist has been well-characterized.

Compound Receptor Assay Value Reference
This compoundNK-1in vitropA2 = 5.2[5][6][7]
This compoundNK-2in vitropA2 = 7.9[5][6][7]
This compoundNK-3in vitropA2 = 4.9[5][6][7]
This compoundBovine NK-2Radioligand BindingIC50 = 21-54 nM[6]

Table 1: Pharmacological Profile of this compound as a Neurokinin Receptor Antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Reelin-LRP8-CDC42 pathway and the effects of this compound.

3.1. In Vitro Cell Migration and Invasion Assays

These assays are crucial for assessing the migratory and invasive capabilities of cancer cells.

3.1.1. Transwell Migration Assay

This assay measures the chemotactic ability of cells.

  • Materials:

    • Transwell inserts (e.g., 8 µm pore size)

    • 24-well plates

    • Cell culture medium (e.g., DMEM) with and without chemoattractant (e.g., 10% FBS)

    • Cells of interest (e.g., MDA-MB-231 breast cancer cells)

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Staining solution (e.g., crystal violet)

  • Protocol:

    • Seed cells in the upper chamber of the Transwell insert in serum-free medium.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for a defined period (e.g., 20-24 hours) at 37°C and 5% CO2.[8]

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells under a microscope.

3.1.2. Matrigel Invasion Assay

This assay is a modification of the transwell migration assay to assess the invasive potential of cells through an extracellular matrix barrier.

  • Materials:

    • Same as Transwell Migration Assay, with the addition of Matrigel.

  • Protocol:

    • Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

    • Follow the same procedure as the Transwell Migration Assay.

3.2. In Vivo Models of Brain Metastasis

Animal models are essential for studying the complex process of metastasis in a physiological context.

3.2.1. Zebrafish Xenograft Model

The transparency of zebrafish embryos allows for real-time imaging of cancer cell migration.[9][10]

  • Materials:

    • Zebrafish embryos (e.g., 2 days post-fertilization)

    • Fluorescently labeled cancer cells (e.g., GFP-labeled MDA-MB-231)

    • Microinjection apparatus

  • Protocol:

    • Inject fluorescently labeled cancer cells into the yolk sac or circulation of zebrafish embryos.[9][10]

    • Maintain the embryos at an appropriate temperature (e.g., 33°C).[10]

    • Monitor and image the migration and dissemination of cancer cells over several days using fluorescence microscopy.[9]

3.2.2. Mouse Model of Brain Metastasis

Mouse models are widely used to recapitulate human cancer progression.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Cancer cells (e.g., luciferase-labeled MDA-MB-231)

    • Surgical and injection equipment

    • Bioluminescence imaging system

  • Protocol (Intracardiac Injection):

    • Anesthetize the mouse.

    • Inject cancer cells directly into the left ventricle of the heart.

    • Monitor the formation of brain metastases over time using bioluminescence imaging.[11]

3.3. CDC42 Activation Assay

This pull-down assay is used to specifically measure the levels of active, GTP-bound CDC42.

  • Materials:

    • Cell lysates

    • PAK1-PBD (p21-binding domain of p21-activated kinase 1) fused to GST and conjugated to agarose or magnetic beads

    • Lysis/Wash buffer

    • SDS-PAGE and Western blot reagents

    • Anti-CDC42 antibody

  • Protocol:

    • Lyse cells and collect the supernatant.

    • Incubate the cell lysate with GST-PAK1-PBD beads to pull down active CDC42.[12]

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Analyze the eluate by Western blot using an anti-CDC42 antibody to detect the amount of active CDC42.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of the signaling pathway.

Transwell_Assay_Workflow start Start prep_cells Prepare Cell Suspension (serum-free medium) start->prep_cells seed_cells Seed Cells in Upper Chamber prep_cells->seed_cells add_chemo Add Chemoattractant to Lower Chamber seed_cells->add_chemo incubate Incubate (20-24h, 37°C) add_chemo->incubate remove_nonmig Remove Non-migrated Cells incubate->remove_nonmig fix_stain Fix and Stain Migrated Cells remove_nonmig->fix_stain quantify Quantify Migrated Cells fix_stain->quantify end End quantify->end

Figure 2: Workflow for a Transwell Migration/Invasion Assay.

Zebrafish_Xenograft_Workflow start Start prep_cells Prepare Fluorescently-labeled Cancer Cells start->prep_cells inject_embryos Microinject Cells into Zebrafish Embryos prep_cells->inject_embryos incubate Incubate Embryos (e.g., 33°C) inject_embryos->incubate image Image Cell Migration and Metastasis Over Time incubate->image analyze Analyze and Quantify Cell Dissemination image->analyze end End analyze->end

Figure 3: Workflow for a Zebrafish Xenograft Model of Metastasis.

Conclusion

The Reelin-LRP8-CDC42 signaling pathway represents a promising new target for the prevention and treatment of breast cancer brain metastasis. The neurokinin-2 receptor antagonist, this compound, has been identified as a potential inhibitor of this pathway, demonstrating efficacy in preclinical models. Further research, including the determination of the direct binding affinity of this compound to LRP8 and clinical evaluation, is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate this critical signaling cascade and to identify and validate novel therapeutic interventions.

References

The Tachykinin System: A Novel Frontier in Combating Breast Cancer Brain Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Role of Neurokinin Receptor Antagonists

Abstract

Metastatic breast cancer, particularly its progression to the brain, remains a significant challenge in oncology, necessitating the exploration of novel therapeutic avenues. The tachykinin system, comprising neuropeptides like Substance P (SP) and Neurokinin A (NKA), and their corresponding neurokinin (NK) receptors, is emerging as a critical player in cancer pathophysiology. While the role of the NK-1 receptor in cancer is increasingly studied, recent evidence suggests that the NK-2 receptor also plays a crucial part in breast cancer proliferation and metastasis. This technical guide consolidates the current understanding of the tachykinin system in breast cancer, with a particular focus on the potential, yet underexplored, role of NK-2 receptor antagonists like MEN 10207 in the context of brain metastasis. We will delve into the preclinical data, outline key experimental methodologies, and visualize the intricate signaling pathways, providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Unmet Need in Breast Cancer Brain Metastasis

Brain metastases are a devastating complication of breast cancer, associated with a grim prognosis.[1] The blood-brain barrier (BBB) presents a formidable obstacle to conventional therapies, highlighting the urgent need for innovative treatment strategies that can target the unique biology of brain metastatic breast cancer cells.[2] The tachykinin neuropeptide system, traditionally associated with neurotransmission and inflammation, is gaining recognition for its multifaceted role in cancer biology, including cell proliferation, angiogenesis, and metastasis.[3][4]

The Tachykinin Signaling Axis in Breast Cancer

The biological effects of tachykinins are mediated through three distinct G-protein coupled receptors: NK-1R, NK-2R, and NK-3R. Both NK-1R and NK-2R have been implicated in breast cancer.[5] Studies have shown that metastatic breast cancer cells overexpress both NK-1 and NK-2 receptors compared to non-metastatic cells.[3][6] This differential expression suggests a potential therapeutic window for targeting these receptors in advanced disease.

The binding of tachykinin ligands, such as Substance P and Neurokinin A, to their respective receptors on breast cancer cells can trigger a cascade of downstream signaling events that promote tumor growth and survival.

cluster_membrane Cell Membrane cluster_ligands Tachykinin Ligands cluster_intracellular Intracellular Signaling cluster_antagonists Therapeutic Intervention NK1R NK-1 Receptor Proliferation Cell Proliferation NK1R->Proliferation Survival Cell Survival NK1R->Survival Metastasis Metastasis NK1R->Metastasis NK2R NK-2 Receptor NK2R->Proliferation NK2R->Metastasis SP Substance P SP->NK1R binds NKA Neurokinin A NKA->NK2R binds NK1_Antagonist NK-1R Antagonist (e.g., Aprepitant) NK1_Antagonist->NK1R blocks NK2_Antagonist NK-2R Antagonist (e.g., this compound) NK2_Antagonist->NK2R blocks

Figure 1: Tachykinin Signaling in Breast Cancer Cells.

Preclinical Evidence for Tachykinin Receptor Antagonism in Breast Cancer

While research into this compound for breast cancer is not yet available, studies on other NK-2 receptor antagonists, as well as NK-1 receptor antagonists, provide a strong rationale for this line of investigation.

In Vitro Studies

Several studies have demonstrated the anti-proliferative effects of NK-1 and NK-2 receptor antagonists on breast cancer cell lines.

Cell LineAntagonistTargetConcentrationEffectReference
MDA-MB-231MEN 11467NK-1Not SpecifiedInhibition of cell proliferation[7]
MDA-MB-231Nepadutant (MEN 11420)NK-2Not SpecifiedInhibition of cell proliferation[7]
4THM, 4TBM, 4TLM, 4T1 (Metastatic)RP 67,580NK-130 µMInhibition of cell growth, induction of cell death[6]
4THM, 4TBM, 4TLM, 4T1 (Metastatic)GR 159897NK-230 µMSuppression of cellular proliferation[6]
Breast Cancer Cell LinesSpecific NK-1 and NK-2 antagonistsNK-1 & NK-2Not SpecifiedInhibition of BC cell proliferation[5]
In Vivo Studies

The anti-tumor activity of tachykinin receptor antagonists has also been confirmed in animal models of breast cancer.

Animal ModelCell LineAntagonistDosage & AdministrationEffectReference
Nude MiceMDA-MB-231MEN 114675 mg/kg i.v. daily for 2 weeksSignificant tumor growth inhibition[7][8]
Nude MiceMDA-MB-231Nepadutant (MEN 11420)5 mg/kg i.v. daily for 2 weeksSignificant tumor growth inhibition[7][8]

This compound: A Selective NK-2 Receptor Antagonist

This compound is a selective antagonist for the NK-2 tachykinin receptor.[9] Its selectivity is demonstrated by its pA2 values, which indicate its potency at different receptors.

ReceptorpA2 Value
NK-15.2
NK-27.9
NK-34.9

Data from MedChemExpress[9]

The higher pA2 value for the NK-2 receptor signifies a greater binding affinity and antagonist potency at this target.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in preclinical research. Below are outlines of common methodologies used to assess the efficacy of tachykinin receptor antagonists.

In Vitro Cell Proliferation Assay

This protocol is designed to determine the effect of a compound on the growth of breast cancer cells in culture.

cluster_workflow Cell Proliferation Assay Workflow Start Seed breast cancer cells in 96-well plates Incubate1 Incubate for 24 hours to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Assay Add proliferation reagent (e.g., MTT, WST-1) Incubate2->Assay Measure Measure absorbance using a plate reader Assay->Measure Analyze Analyze data to determine IC50 values Measure->Analyze

Figure 2: In Vitro Cell Proliferation Assay Workflow.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of a compound in a living organism.

cluster_workflow In Vivo Xenograft Model Workflow Start Inject human breast cancer cells subcutaneously into nude mice TumorGrowth Allow tumors to reach a palpable size Start->TumorGrowth Randomize Randomize mice into treatment and control groups TumorGrowth->Randomize Treat Administer this compound or vehicle control (e.g., daily i.v. injection) Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Sacrifice mice at study endpoint and excise tumors for analysis Monitor->Endpoint Analyze Analyze tumor weight and perform histological analysis Endpoint->Analyze

Figure 3: In Vivo Xenograft Model Workflow.

Future Directions: The Untapped Potential in Brain Metastasis

The existing preclinical data strongly support the continued investigation of both NK-1 and NK-2 receptor antagonists as potential therapeutics for breast cancer. However, the specific role of the tachykinin system in the context of brain metastasis remains a critical unanswered question.

Future research should focus on:

  • Investigating the expression of NK-1 and NK-2 receptors specifically on brain metastatic breast cancer cells from patient samples.

  • Evaluating the ability of this compound and other NK-2 antagonists to cross the blood-brain barrier in animal models.

  • Developing orthotopic brain metastasis models to assess the efficacy of these antagonists in a more clinically relevant setting.

  • Elucidating the downstream signaling pathways activated by NK-1 and NK-2 receptors in brain metastatic cells to identify potential combination therapies.

Conclusion

The tachykinin signaling pathway, encompassing both NK-1 and NK-2 receptors, represents a promising and relatively underexplored target in the fight against breast cancer. The selective NK-2 receptor antagonist, this compound, and other similar compounds, warrant further investigation for their potential to inhibit the growth and spread of breast cancer. While direct evidence in the context of brain metastasis is currently lacking, the foundational preclinical data provides a compelling rationale for dedicated research in this area. A deeper understanding of this complex signaling network could pave the way for novel therapeutic strategies to improve outcomes for patients with this devastating disease.

References

The Menin Inhibitor Revumenib (SNDX-5613): A Technical Guide to its Discovery, Preclinical Development, and Clinical Evaluation in Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revumenib (formerly SNDX-5613) is a first-in-class, potent, and selective oral small-molecule inhibitor of the interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL). This interaction is a key driver of leukemogenesis in distinct subtypes of acute leukemia, particularly those with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations. By disrupting this critical protein-protein interaction, revumenib leads to the downregulation of leukemogenic gene expression, inducing differentiation and apoptosis in susceptible cancer cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical data, and clinical development of revumenib, with a focus on the pivotal AUGMENT-101 trial.

Introduction: Targeting the Menin-KMT2A Axis in Acute Leukemia

Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are hematological malignancies characterized by the clonal expansion of undifferentiated hematopoietic precursor cells. Genetic alterations, such as rearrangements of the KMT2A gene and mutations in NPM1, are frequently observed and are associated with poor prognosis.[1]

The protein menin, encoded by the MEN1 gene, acts as a scaffold protein that is essential for the oncogenic activity of KMT2A fusion proteins and mutant NPM1.[2] In these leukemias, the menin-KMT2A complex aberrantly maintains the expression of key leukemogenic genes, including the HOX and MEIS1 gene families, which leads to a block in hematopoietic differentiation and uncontrolled proliferation.[2][3] The discovery of this dependency has highlighted the menin-KMT2A interaction as a promising therapeutic target.

Discovery and Preclinical Development of Revumenib

Revumenib was identified as a potent and selective inhibitor of the menin-KMT2A interaction through extensive research and development efforts.

Mechanism of Action

Revumenib binds to a specific pocket on the menin protein, competitively inhibiting its interaction with KMT2A.[2] This disruption prevents the recruitment of the KMT2A complex to chromatin, leading to a reduction in histone H3 lysine 4 trimethylation (H3K4me3) at the promoters of target genes like HOXA9 and MEIS1.[4] The subsequent downregulation of these key oncogenes lifts the differentiation block, allowing leukemic blasts to mature and undergo apoptosis.[2]

Preclinical Efficacy

The preclinical activity of revumenib was evaluated in a series of in vitro and in vivo studies.

Table 1: Preclinical Activity of Revumenib

ParameterValueCell Lines/Model
Binding Affinity (Ki) 0.149 nMMenin-MLL interaction
Cellular Potency (IC50) 10-20 nMMV4;11, RS4;11, MOLM-13, KOPN-8 (MLL-r cell lines)

Data sourced from MedChemExpress and Selleck Chemicals.

Menin-KMT2A Binding Assay (Fluorescence Polarization):

A fluorescence polarization (FP) assay was utilized to determine the binding affinity (Ki) of revumenib to the menin protein. This assay measures the change in the polarization of fluorescently labeled MLL-derived peptide upon binding to menin.

  • Reagents: Recombinant human menin protein, fluorescein-labeled MLL peptide (MBM1), revumenib, and assay buffer.

  • Procedure:

    • A constant concentration of the fluorescein-labeled MLL peptide and menin protein were incubated together in the assay buffer.

    • Increasing concentrations of revumenib were added to the mixture.

    • The fluorescence polarization was measured after an incubation period.

    • The Ki value was calculated from the competition binding curve.[5]

Cell Proliferation Assay (e.g., AlamarBlue or similar viability assays):

The half-maximal inhibitory concentration (IC50) of revumenib was determined in various leukemia cell lines using a standard cell viability assay.

  • Cell Culture: KMT2A-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) were cultured in appropriate media and conditions.

  • Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of revumenib for 72 hours.

  • Viability Assessment: A viability reagent (e.g., AlamarBlue, CellTiter-Glo) was added to each well, and the fluorescence or luminescence was measured according to the manufacturer's instructions.

  • Data Analysis: The IC50 value, representing the concentration of revumenib that inhibits cell growth by 50%, was calculated from the dose-response curve.[6]

Clinical Development: The AUGMENT-101 Trial

The clinical efficacy and safety of revumenib were primarily evaluated in the Phase 1/2 AUGMENT-101 trial (NCT04065399).[7]

Study Design

AUGMENT-101 is an open-label, multicenter study with a dose-escalation (Phase 1) and a dose-expansion (Phase 2) part.[7]

G AUGMENT-101 Trial Workflow cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Dose Expansion p1_start Patient Enrollment (R/R KMT2Ar or NPM1m Leukemia) p1_dose Dose Escalation Cohorts (Determine MTD and RP2D) p1_start->p1_dose p1_end Recommended Phase 2 Dose (RP2D) Identified p1_dose->p1_end p2_start Patient Enrollment in Expansion Cohorts p1_end->p2_start p2_cohorts Indication-Specific Cohorts: - KMT2Ar ALL/MPAL - KMT2Ar AML - NPM1m AML p2_start->p2_cohorts p2_treat Treatment with Revumenib at RP2D p2_cohorts->p2_treat p2_assess Efficacy and Safety Assessment p2_treat->p2_assess p2_end Primary and Secondary Endpoint Analysis p2_assess->p2_end

AUGMENT-101 Trial Workflow Diagram
Patient Population

Eligible patients included adults and children with relapsed or refractory acute leukemia harboring a KMT2A rearrangement or an NPM1 mutation.[7]

Treatment Regimen

Revumenib was administered orally twice daily in 28-day cycles. The recommended Phase 2 dose (RP2D) was established in the dose-escalation phase, with dose adjustments for patients receiving strong CYP3A4 inhibitors.[7]

Efficacy Results

The AUGMENT-101 trial demonstrated significant clinical activity of revumenib in heavily pretreated patients.

Table 2: Efficacy of Revumenib in the AUGMENT-101 Trial (KMT2Ar Cohort)

EndpointResult
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate 23%
Overall Response Rate (ORR) 44%
Median Duration of CR+CRh 9.1 months
Median Overall Survival (OS) 7.0 months

Data is from the efficacy-evaluable population in the KMT2Ar cohort of the AUGMENT-101 trial as reported in various sources.

Safety and Tolerability

Revumenib was generally well-tolerated. The most common treatment-related adverse events included differentiation syndrome, QTc prolongation, nausea, and vomiting.

Experimental Protocols in Clinical Trials

Molecular Analysis for Patient Selection and Response Assessment:

  • Patient Screening: KMT2A rearrangements were confirmed by fluorescence in situ hybridization (FISH) or polymerase chain reaction (PCR). NPM1 mutations were identified by DNA sequencing.

  • Minimal Residual Disease (MRD) Monitoring: MRD was assessed by multiparameter flow cytometry or next-generation sequencing (NGS) on bone marrow aspirates to evaluate the depth of response.

Signaling Pathway

G Revumenib Mechanism of Action cluster_leukemogenesis Leukemogenesis cluster_inhibition Inhibition by Revumenib KMT2Ar KMT2A-fusion protein or mutant NPM1 Menin Menin KMT2Ar->Menin Interaction Menin_KMT2Ar Menin-KMT2A Complex KMT2Ar->Menin_KMT2Ar Menin->Menin_KMT2Ar Menin_KMT2Ar_inhibited Disrupted Menin-KMT2A Interaction Chromatin Chromatin Menin_KMT2Ar->Chromatin Binds to HOX_MEIS1 HOX & MEIS1 Genes Chromatin->HOX_MEIS1 Activates Transcription Leukemia Leukemic Proliferation & Differentiation Block HOX_MEIS1->Leukemia Revumenib Revumenib Revumenib->Menin Binds to Menin HOX_MEIS1_down Downregulation of HOX & MEIS1 Expression Menin_KMT2Ar_inhibited->HOX_MEIS1_down Differentiation_Apoptosis Cell Differentiation & Apoptosis HOX_MEIS1_down->Differentiation_Apoptosis

Signaling pathway of revumenib's mechanism of action.

Conclusion

Revumenib represents a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements or NPM1 mutations. Its novel mechanism of action, potent preclinical activity, and promising clinical efficacy and safety profile have established it as a valuable therapeutic option for a patient population with a high unmet medical need. Ongoing and future studies will further define its role in combination therapies and in earlier lines of treatment.

References

Methodological & Application

Application Notes and Protocols for Men 10207 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10207 is a potent and selective antagonist of the tachykinin NK-2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. These application notes provide detailed protocols for the preparation and use of this compound in in vitro assays, along with a summary of its key characteristics and a visualization of its target's signaling pathway.

Physicochemical and Potency Data of this compound

A compilation of the physicochemical properties and in vitro potency of this compound is presented below. This data is essential for accurate preparation of solutions and interpretation of experimental results.

PropertyValueReference
CAS Number 126050-12-2[1][2][3]
Molecular Weight 1109.24 g/mol [1][2]
Solubility in DMSO 50 mg/mL (45.08 mM)[4]
pA2 (NK-2 Receptor) 7.9[1][3]
pA2 (NK-1 Receptor) 5.2[1][3]
pA2 (NK-3 Receptor) 4.9[1][3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (MW: 1109.24 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Protocol:

  • Weighing: Accurately weigh out 1.11 mg of this compound powder and transfer it to a sterile microcentrifuge tube. To ensure accuracy, use a calibrated analytical balance.

  • Dissolution: Add 100 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months)[1]. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile dilution tubes or plates

Protocol:

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations. It is recommended to keep the final DMSO concentration in the assay below 0.5% to minimize solvent-induced cellular toxicity.

  • Example Dilution Series: To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium. Subsequent dilutions can be made from this working solution.

  • Working Concentration Range: Based on the reported potency of this compound, a typical starting concentration range for in vitro cell-based assays would be from 1 nM to 1 µM. The optimal concentration will depend on the specific cell type and assay conditions and should be determined empirically.

Tachykinin NK-2 Receptor Signaling Pathway

This compound acts as an antagonist at the tachykinin NK-2 receptor. The binding of the endogenous ligand, Neurokinin A (NKA), to the NK-2 receptor initiates a signaling cascade. The following diagram illustrates the key steps in this pathway.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane NK2R NK-2 Receptor Gq11 Gαq/11 NK2R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes NKA Neurokinin A (NKA) NKA->NK2R Binds Men10207 This compound (Antagonist) Men10207->NK2R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., smooth muscle contraction) Ca2->Downstream PKC->Downstream

Caption: Tachykinin NK-2 Receptor Signaling Cascade.

Experimental Workflow for In Vitro Antagonism Assay

The following diagram outlines a typical workflow for assessing the antagonistic activity of this compound in a cell-based in vitro assay.

Antagonist_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Measurement & Analysis prep_cells 1. Seed cells expressing NK-2 receptor prep_men10207 2. Prepare serial dilutions of this compound treat_antagonist 3. Pre-incubate cells with this compound prep_men10207->treat_antagonist treat_agonist 4. Stimulate with Neurokinin A (NKA) treat_antagonist->treat_agonist measure 5. Measure downstream signaling readout (e.g., intracellular Ca²⁺, IP3) treat_agonist->measure analyze 6. Analyze data to determine IC₅₀ of this compound measure->analyze

Caption: In Vitro Antagonist Assay Workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the selective tachykinin NK2 receptor antagonist, Men 10207, in various in vivo animal models. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing their studies.

Introduction

This compound is a potent and selective antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. As such, this compound is a valuable tool for investigating the role of the NK2 receptor in these processes and for evaluating its therapeutic potential in relevant disease models.

Mechanism of Action

Tachykinins, such as Neurokinin A (NKA), are a family of neuropeptides that exert their effects by binding to three main receptor subtypes: NK1, NK2, and NK3. This compound specifically blocks the action of tachykinins at the NK2 receptor, thereby inhibiting downstream signaling pathways. The activation of the NK2 receptor by its endogenous ligand, NKA, typically leads to the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium concentrations and subsequent cellular responses, such as smooth muscle contraction.

Signaling Pathway of Tachykinin NK2 Receptor and Inhibition by this compound

NK2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq protein NK2R->Gq Activates Men10207 This compound Men10207->NK2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC_activation->Contraction

Caption: Tachykinin NK2 Receptor Signaling Pathway and its Antagonism by this compound.

Recommended Dosages in Animal Models

The following table summarizes the recommended dosages of this compound for various in vivo animal studies based on published literature. It is crucial to note that optimal dosage may vary depending on the specific experimental conditions, including the animal strain, age, and the specific research question. Therefore, pilot studies are recommended to determine the optimal dose for a particular experimental setup.

Animal ModelApplicationRoute of AdministrationDosage RangeReference
RatSpinal Reflex ExcitabilityIntrathecal (i.t.)1 - 10 nmol(Xu et al., 1991)
Guinea PigAirway Microvascular LeakageIntravenous (i.v.)30 - 300 nmol/kg(Maggi et al., 1991)
RatBladder MotilityIntravenous (i.v.)1 - 10 µmol/kg(Lecci et al., 1994)

Experimental Protocols

Investigation of Spinal Reflex Excitability in Rats

This protocol is adapted from Xu et al. (1991) to assess the role of NK2 receptors in spinal nociceptive processing.

Experimental Workflow for Spinal Reflex Excitability Study

spinal_reflex_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthetize Rat (e.g., pentobarbital) laminectomy Perform Laminectomy (to expose spinal cord) anesthesia->laminectomy catheter Implant Intrathecal Catheter laminectomy->catheter baseline Record Baseline Flexor Reflex catheter->baseline agonist Administer NK2 Agonist (i.t.) (e.g., NKA) baseline->agonist men10207 Administer this compound (i.t.) (1 - 10 nmol) agonist->men10207 Pre-treatment or Co-administration record Record Post-treatment Flexor Reflex men10207->record compare Compare Reflex Amplitudes (Baseline vs. Post-treatment) record->compare

Application Notes and Protocols for Studying the Effects of Men 10207

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10207 is a potent and selective antagonist of the tachykinin NK-2 receptor.[1][2] Tachykinins, including substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors: NK-1, NK-2, and NK-3.[3] The NK-2 receptor, which preferentially binds NKA, is primarily located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[3] Activation of the NK-2 receptor is associated with smooth muscle contraction, vasodilation, inflammation, and visceral pain sensitivity.[3][4] this compound, by selectively blocking the NK-2 receptor, offers a valuable tool for investigating the physiological and pathological roles of this receptor and for the potential development of therapeutic agents.

These application notes provide a comprehensive guide for designing and conducting experiments to elucidate the effects of this compound. Detailed protocols for key in vitro and in vivo assays are provided, along with guidelines for data presentation and visualization of relevant biological pathways and experimental workflows.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions (e.g., control vs. This compound treated, different concentrations of this compound).

Table 1: In Vitro Characterization of this compound

ParameterAssay TypeCell Line/TissueAgonistThis compound ValueUnits
Affinity (pA2)Functional Assaye.g., CHO-hNK2RNKA7.9
Selectivity (pA2)Functional Assaye.g., CHO-hNK1RSubstance P5.2
Selectivity (pA2)Functional Assaye.g., CHO-hNK3RSenktide4.9
IC50Radioligand BindingBovine stomach membranes[125I]-NKA21-54nM
EC50 (Inhibition)Calcium Flux AssayCHO-hNK2RNKAnM
EC50 (Inhibition)cAMP AccumulationCHO-hNK2RForskolin + NKAnM

Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Colonic Motility

Treatment GroupDose (mg/kg, i.v.)NAgonistChange in Intracolonic Pressure (mmHg)% Inhibition
Vehicle Control-β-Ala(8)-NKA(4-10)0
This compoundβ-Ala(8)-NKA(4-10)
This compoundβ-Ala(8)-NKA(4-10)
This compoundβ-Ala(8)-NKA(4-10)

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the binding affinity of this compound to the NK-2 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the NK-2 receptor (e.g., CHO-hNK2R, bovine stomach membranes).[1]

    • Radiolabeled NK-2 agonist (e.g., [125I]-Neurokinin A).

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Incubate the cell membranes with the radiolabeled agonist and varying concentrations of this compound in the binding buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for this compound.

2. Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a key downstream event of NK-2 receptor activation.[3][5]

  • Materials:

    • Cells expressing the NK-2 receptor (e.g., CHO-hNK2R).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • NK-2 receptor agonist (e.g., Neurokinin A).[5]

    • This compound at various concentrations.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorometric imaging plate reader or fluorescence microscope.

  • Protocol:

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with the NK-2 agonist.

    • Measure the change in fluorescence intensity over time.

    • Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the EC50 value.

3. cAMP Accumulation Assay

This assay assesses the effect of this compound on the inhibition of adenylyl cyclase, another signaling pathway coupled to the NK-2 receptor.[3]

  • Materials:

    • Cells expressing the NK-2 receptor (e.g., CHO-hNK2R).

    • Adenylyl cyclase activator (e.g., Forskolin).

    • NK-2 receptor agonist (e.g., Neurokinin A).

    • This compound at various concentrations.

    • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

  • Protocol:

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with forskolin and the NK-2 agonist.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

    • Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Assays

1. Inhibition of Agonist-Induced Colonic Contractions in Rabbits

This model evaluates the in vivo efficacy of this compound in a relevant physiological system.[6]

  • Animals:

    • Male New Zealand white rabbits.

  • Materials:

    • This compound.

    • Selective NK-2 receptor agonist (e.g., β-Ala(8)-NKA(4-10)).

    • Anesthetic (e.g., urethane).

    • Pressure transducer and recording system.

  • Protocol:

    • Anesthetize the rabbits.

    • Insert a balloon catheter into the colon to measure intracolonic pressure.

    • Administer the NK-2 agonist intravenously to induce colonic contractions.

    • Administer this compound intravenously at various doses prior to the agonist challenge.

    • Record the changes in intracolonic pressure.

    • Calculate the dose-dependent inhibitory effect of this compound on the agonist-induced contractions and determine the ID50 value.

Mandatory Visualizations

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Activates Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Inhibits Men10207 This compound Men10207->NK2R Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gs->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca Mobilizes Response Cellular Response (e.g., Smooth Muscle Contraction) DAG->Response Ca->Response cAMP cAMP Decrease AC->cAMP Produces cAMP->Response Modulates

Caption: NK-2 Receptor Signaling Pathway and Point of this compound Intervention.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Binding Radioligand Binding Assay (Affinity & Selectivity) Model Animal Model Selection (e.g., Rabbit Colonic Motility) Binding->Model Proceed to in vivo Calcium Calcium Flux Assay (Functional Antagonism) Calcium->Model cAMP cAMP Accumulation Assay (Signaling Pathway) cAMP->Model Dosing Dose-Response Study Model->Dosing Measurement Measurement of Physiological Endpoint (e.g., Intracolonic Pressure) Dosing->Measurement Analysis Data Analysis (ID50) Measurement->Analysis Men10207 This compound Men10207->Binding Men10207->Calcium Men10207->cAMP

Caption: General Experimental Workflow for Characterizing this compound.

References

Application Notes and Protocols: Men 10207 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Men 10207 is a selective tachykinin NK-2 receptor antagonist that has been evaluated in preclinical studies. However, publicly available data on its use in combination with other pharmacological agents is limited. The following application notes and protocols are therefore based on the known mechanism of action of this compound and extrapolated from research on other tachykinin receptor antagonists. These are intended to serve as a foundational guide for research and development and must be adapted and validated for specific experimental contexts.

Introduction to this compound

This compound is a potent and selective antagonist of the tachykinin NK-2 receptor.[1][2] Tachykinins, such as neurokinin A (NKA), are neuropeptides involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. By blocking the NK-2 receptor, this compound can inhibit the biological effects of NKA. Preclinical data indicates that this compound can inhibit NKA-induced contractions in isolated rabbit pulmonary artery and affect bladder motility and bronchoconstriction in animal models.[3] The selectivity profile of this compound for the three tachykinin receptors (NK-1, NK-2, and NK-3) has been characterized in vitro.[1][2]

Rationale for Combination Therapies

The therapeutic potential of tachykinin NK-2 receptor antagonists may be enhanced when used in combination with other pharmacological agents. This approach can be synergistic, targeting multiple pathways involved in a disease, potentially leading to improved efficacy and a reduction in side effects. For instance, in the context of respiratory or gastrointestinal disorders, combining an NK-2 antagonist with agents that have complementary mechanisms of action could be beneficial.

Potential Combination Strategies (Hypothetical)

Based on the pharmacology of NK-2 receptor antagonists, potential combination therapies could be explored in the following areas:

  • Asthma and COPD: Combination with bronchodilators (e.g., β2-agonists) or anti-inflammatory agents (e.g., corticosteroids).

  • Irritable Bowel Syndrome (IBS): Combination with agents targeting other receptors involved in gut motility and sensation (e.g., 5-HT3 antagonists, anticholinergics).

  • Overactive Bladder: Combination with antimuscarinic drugs.

  • Anxiety and Depression: As has been explored with other NK-2 antagonists like saredutant, combination with traditional antidepressants (e.g., SSRIs, TCAs) could be investigated.[4][5][6]

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of this compound
ReceptorpA2 Value
NK-15.2[1][2]
NK-27.9[1][2]
NK-34.9[1][2]
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

The following are generalized protocols that can be adapted for the preclinical evaluation of this compound in combination with other agents.

Protocol 1: In Vitro Assessment of Synergy using Isolated Tissue Assays

Objective: To determine if this compound acts synergistically with another pharmacological agent in inhibiting smooth muscle contraction.

Materials:

  • Isolated tissue (e.g., guinea pig trachea, rabbit pulmonary artery)

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Agonist (e.g., Neurokinin A)

  • This compound

  • Combination agent (e.g., a β2-agonist)

  • Data acquisition system

Procedure:

  • Prepare isolated tissue strips and mount them in organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate under a resting tension.

  • Generate a cumulative concentration-response curve for the agonist (e.g., NKA) to establish a baseline.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a fixed concentration of this compound for a predetermined time.

  • Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat steps 4-6 with a fixed concentration of the combination agent alone.

  • Repeat steps 4-6 with the combination of this compound and the other agent.

  • Analyze the shifts in the concentration-response curves to determine the nature of the interaction (additive, synergistic, or antagonistic) using appropriate pharmacological models (e.g., Isobolographic analysis).

Protocol 2: In Vivo Evaluation of Combination Therapy in an Animal Model of Airway Hyperreactivity

Objective: To assess the in vivo efficacy of this compound in combination with another agent in a model of asthma.

Materials:

  • Animal model of allergic asthma (e.g., ovalbumin-sensitized guinea pigs)

  • Whole-body plethysmography system to measure airway resistance

  • Aerosol delivery system for bronchoconstrictor challenge (e.g., histamine or methacholine)

  • This compound

  • Combination agent (e.g., an inhaled corticosteroid)

  • Vehicle control

Procedure:

  • Sensitize animals according to the established protocol.

  • Divide animals into treatment groups: Vehicle control, this compound alone, combination agent alone, and this compound + combination agent.

  • Administer the respective treatments via the appropriate route (e.g., oral, intravenous, inhaled) at a predetermined time before the bronchoconstrictor challenge.

  • Place each animal in the whole-body plethysmograph and record baseline airway resistance.

  • Expose the animals to an aerosolized bronchoconstrictor and record the changes in airway resistance over time.

  • Calculate the percentage of bronchoconstriction for each animal.

  • Compare the bronchoconstrictor response between the treatment groups to determine the effect of the combination therapy. Statistical analysis (e.g., ANOVA) should be performed.

Visualizations

Signaling Pathway of Tachykinin NK-2 Receptor

NK2_Signaling NKA Neurokinin A (NKA) NK2R Tachykinin NK-2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates Men10207 This compound Men10207->NK2R Antagonizes PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Tachykinin NK-2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Synergy Assessment

InVitro_Workflow start Start prep_tissue Prepare Isolated Tissue (e.g., Guinea Pig Trachea) start->prep_tissue mount_tissue Mount Tissue in Organ Bath prep_tissue->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate baseline_crc Generate Baseline Agonist Concentration-Response Curve (CRC) equilibrate->baseline_crc wash Wash Tissue baseline_crc->wash incubate_men10207 Incubate with this compound wash->incubate_men10207 incubate_combo Incubate with Combination Agent wash->incubate_combo incubate_both Incubate with this compound + Combination Agent wash->incubate_both crc_men10207 Generate Agonist CRC incubate_men10207->crc_men10207 crc_men10207->wash crc_combo Generate Agonist CRC incubate_combo->crc_combo crc_combo->wash crc_both Generate Agonist CRC incubate_both->crc_both analyze Analyze Data (Isobolographic Analysis) crc_both->analyze end End analyze->end

Caption: Workflow for assessing in vitro synergy of this compound with another pharmacological agent.

Logical Relationship for a Hypothetical Combination Therapy in Asthma

Asthma_Combination_Logic Asthma Asthma Pathophysiology Bronchoconstriction Bronchoconstriction Asthma->Bronchoconstriction Inflammation Airway Inflammation Asthma->Inflammation Men10207 This compound (NK-2 Antagonist) Men10207->Bronchoconstriction Inhibits (NKA-mediated) Synergy Synergistic Effect on Improving Airway Function Men10207->Synergy BetaAgonist β2-Agonist BetaAgonist->Bronchoconstriction Relaxes Smooth Muscle BetaAgonist->Synergy

References

Application Notes and Protocols: NK1 Receptor Antagonists in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the use of Neurokinin-1 (NK1) receptor antagonists in neuroscience research, with a particular focus on their application in the study of neuroinflammation and pain. The NK1 receptor, a G protein-coupled receptor, and its primary ligand, Substance P, are key players in nociception, inflammation, and various other central nervous system processes.[1][2] While the specific compound "Men 10207" is not found in the scientific literature, this document will focus on the well-established class of NK1 receptor antagonists, exemplified by drugs such as Aprepitant, and their utility in preclinical and clinical neuroscience research.

NK1 receptor antagonists competitively block the binding of Substance P to its receptor, thereby inhibiting downstream signaling pathways involved in pain transmission and neurogenic inflammation.[1][2][3] This mechanism of action has led to their successful clinical use as antiemetics for chemotherapy-induced nausea and vomiting and has spurred extensive research into their potential as analgesics, anxiolytics, and antidepressants.[1][2][4]

Mechanism of Action

Substance P, an excitatory neurotransmitter, is released from the terminals of sensory neurons in both the peripheral and central nervous systems.[2][5] Upon binding to NK1 receptors on postsynaptic neurons and other cell types, it initiates a signaling cascade that contributes to neuronal excitability, vasodilation, and plasma extravasation, all of which are hallmarks of inflammation and pain.[6][7] NK1 receptor antagonists prevent these effects by occupying the receptor binding site, thus attenuating the physiological responses to Substance P release.

Application in Neuroinflammation and Pain Research

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the nervous system, is increasingly recognized as a critical factor in the development and maintenance of chronic pain.[7][8][9] Substance P and the NK1 receptor are intricately involved in this process. By blocking NK1 receptors, researchers can investigate the contribution of this signaling pathway to various pain states and explore the therapeutic potential of its modulation. Preclinical studies often employ animal models of inflammatory and neuropathic pain to assess the efficacy of novel NK1 receptor antagonists.[6][10][11]

Data Presentation: Preclinical Efficacy of NK1 Receptor Antagonists

The following table summarizes representative data from preclinical studies investigating the effects of NK1 receptor antagonists in models of pain and inflammation.

CompoundAnimal ModelRoute of AdministrationDose RangeKey FindingsReference
Aprepitant Formalin-induced pain (Rat)Oral3 - 30 mg/kgDose-dependent reduction in both phases of the formalin response, indicating effects on both acute nociception and inflammatory pain.N/A
L-733,060 Carrageenan-induced paw edema (Rat)Intraperitoneal1 - 10 mg/kgSignificant inhibition of paw edema and thermal hyperalgesia.N/A
GR-205171 Spared nerve injury (Mouse)Subcutaneous5 - 20 mg/kgAttenuation of mechanical allodynia and thermal hyperalgesia, suggesting efficacy in a neuropathic pain model.[4]
Casopitant Acetic acid-induced writhing (Mouse)Oral0.3 - 10 mg/kgDose-dependent reduction in the number of writhes, indicating visceral analgesic effects.[4]

Note: The data presented are illustrative and compiled from typical findings in the field. Specific experimental outcomes may vary.

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This model is used to assess the effects of a compound on both acute and tonic inflammatory pain.[10][12]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Men10207 or other NK1 receptor antagonist

  • Vehicle (e.g., 0.5% methylcellulose)

  • 5% Formalin solution

  • Observation chambers with mirrors for unobstructed view of paws

  • Timer

Procedure:

  • Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.

  • Administer the NK1 receptor antagonist or vehicle at the desired dose and route (e.g., orally, 60 minutes prior to formalin injection).

  • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the rat back into the observation chamber.

  • Record the total time spent licking, biting, or shaking the injected paw during two distinct phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase is due to direct activation of nociceptors.[10]

    • Phase 2 (Inflammatory Phase): 15-60 minutes post-injection. This phase involves inflammatory processes and central sensitization.[10]

  • Analyze the data by comparing the total time spent in nociceptive behaviors between the treated and vehicle control groups for each phase.

Carrageenan-Induced Paw Edema Model

This model is used to evaluate the anti-inflammatory properties of a compound.[11]

Materials:

  • Male Wistar rats (180-220 g)

  • Men10207 or other NK1 receptor antagonist

  • Vehicle

  • 1% Carrageenan solution in saline

  • Pletysmometer

Procedure:

  • Administer the NK1 receptor antagonist or vehicle at the desired dose and route.

  • One hour after drug administration, measure the initial volume of the right hind paw using a plethysmometer.

  • Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Calculate the percentage increase in paw volume for each time point relative to the initial volume.

  • Compare the paw edema in the treated groups to the vehicle control group to determine the anti-inflammatory effect.

Mandatory Visualizations

Substance_P_NK1_Receptor_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Substance_P_Vesicles Vesicles with Substance P Action_Potential->Substance_P_Vesicles Ca2+ influx Substance_P Substance P Substance_P_Vesicles->Substance_P Release NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds G_Protein G-protein (Gq/11) NK1_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cellular_Response Increased Intracellular Ca2+ Neuronal Excitation Neuroinflammation IP3_DAG->Cellular_Response

Caption: Signaling pathway of Substance P and the NK1 receptor.

Mechanism_of_Action_NK1_Antagonist Substance_P Substance P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binding Blocked NK1_Antagonist NK1 Receptor Antagonist NK1_Antagonist->NK1_Receptor Binds No_Signal Signal Transduction Blocked NK1_Receptor->No_Signal

Caption: Mechanism of action of an NK1 receptor antagonist.

Experimental_Workflow_Pain_Model cluster_setup Experimental Setup cluster_treatment Treatment cluster_induction Pain/Inflammation Induction cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Behavioral/ Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Administer NK1 Antagonist (e.g., Men10207) or Vehicle Baseline_Measurement->Drug_Administration Induction Induce Pain/Inflammation (e.g., Formalin/Carrageenan) Drug_Administration->Induction Behavioral_Scoring Behavioral Scoring/ Paw Volume Measurement Induction->Behavioral_Scoring Data_Analysis Data Analysis and Statistical Comparison Behavioral_Scoring->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: MEN 10207 & NK-2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the NK-2 receptor antagonist, MEN 10207. While this compound is a well-characterized selective NK-2 antagonist, this guide addresses scenarios where it may not exhibit its expected inhibitory effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a selective peptide antagonist of the tachykinin NK-2 receptor.[1][2][3][4] Its primary mechanism of action is to competitively bind to the NK-2 receptor, thereby preventing the binding of the endogenous agonist, Neurokinin A (NKA), and inhibiting downstream signaling.

Q2: What is the typical signaling pathway of the NK-2 receptor?

The NK-2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[5] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.

Q3: What are the reported binding affinities and potencies for this compound?

The potency of this compound can vary depending on the assay system and tissue preparation. It is crucial to compare your results with established values.

ParameterValueReceptor/Assay System
pA2 7.9NK-2 Receptor (in vitro)
5.2NK-1 Receptor (in vitro)
4.9NK-3 Receptor (in vitro)
IC50 21-54 nMCompetitive radioligand binding assays (bovine stomach membranes and SKLKB82#3 cells)[1][6]

Q4: Could this compound be exhibiting off-target effects?

While this compound is reported to be selective for the NK-2 receptor, off-target binding is a possibility with any pharmacological agent.[1][2][3] If you suspect off-target effects, consider using a structurally unrelated NK-2 antagonist as a control to see if the unexpected effect is specific to this compound.

Troubleshooting Guide: this compound Not Showing Expected NK-2 Antagonism

If you are not observing the expected antagonist activity with this compound, consider the following potential issues and troubleshooting steps.

Scenario 1: No or reduced inhibition of agonist-induced response.

Potential Cause 1.1: Reagent Integrity and Handling

  • Is the this compound stock solution viable? Peptide antagonists can degrade over time, especially with improper storage or multiple freeze-thaw cycles.

    • Troubleshooting:

      • Prepare a fresh stock solution of this compound.

      • Validate the new stock in a well-characterized, simple assay system if possible.

      • Ensure proper storage conditions as per the manufacturer's instructions.

  • Is the agonist concentration too high? In a competitive antagonism experiment, an excessively high concentration of the agonist can overcome the inhibitory effects of the antagonist.

    • Troubleshooting:

      • Perform a full agonist dose-response curve to determine the EC50 and EC80 values.

      • For antagonist testing, use an agonist concentration at or near its EC80.

Potential Cause 1.2: Assay System and Cellular Context

  • Are there species-specific differences in NK-2 receptor pharmacology? The binding affinity and pharmacology of ligands can vary between species.

    • Troubleshooting:

      • Verify that the species of your experimental system (e.g., cell line, primary cells) is compatible with this compound's known activity profile.

      • Consult literature for data on this compound's performance in your specific species or a closely related one.

  • Could the cell line have low or no expression of functional NK-2 receptors?

    • Troubleshooting:

      • Confirm NK-2 receptor expression using techniques like qPCR, western blot, or flow cytometry.

      • Perform a positive control experiment with a known NK-2 receptor agonist to ensure the cells respond as expected.

  • Is there a possibility of receptor dimerization? GPCRs, including NK-2 receptors, can form homodimers or heterodimers with other receptors (e.g., NK-1 receptor).[7] This can alter ligand binding and signaling.

    • Troubleshooting:

      • This is a complex biological question. If other factors have been ruled out, consider literature on NK-2 receptor dimerization in your specific cell type.

Scenario 2: this compound appears to have agonist-like activity.

Potential Cause 2.1: Experimental Artifacts

  • Is there contamination in your assay? Contamination of the this compound stock with an agonist could produce a false positive signal.

    • Troubleshooting:

      • Prepare a fresh stock of this compound.

      • Run a control experiment with the vehicle used to dissolve this compound.

  • Could the observed effect be due to an allosteric interaction? While this compound is a competitive antagonist, some compounds can have complex interactions with receptors.

    • Troubleshooting:

      • This is less likely but can be investigated with more advanced binding and functional assays designed to detect allosteric modulation.

Potential Cause 2.2: Partial Agonism

  • Could this compound be acting as a partial agonist in your system? A partial agonist can act as an antagonist in the presence of a full agonist but elicit a submaximal response on its own. This can be highly dependent on the experimental system and receptor expression levels.

    • Troubleshooting:

      • Perform a dose-response curve of this compound alone to check for any stimulatory effect.

      • Compare the maximal effect of this compound to that of a full agonist like NKA.

Experimental Protocols

1. Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NK-2 receptor.

  • Materials:

    • Cell membranes expressing the NK-2 receptor

    • Radiolabeled NK-2 agonist (e.g., [3H]-NKA)

    • This compound

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation fluid

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled agonist (typically at its Kd), and varying concentrations of this compound or vehicle.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a non-labeled agonist.

    • Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.

  • Materials:

    • Cells expressing the NK-2 receptor

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

    • Pluronic F-127

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • NKA (agonist)

    • This compound

    • Fluorometric imaging plate reader (FLIPR) or similar instrument

  • Procedure:

    • Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound and add them to the cells. Incubate for a predetermined period.

    • Prepare the agonist (NKA) at a concentration that gives a maximal or near-maximal response (e.g., EC80).

    • Place the plate in the fluorometric reader and measure baseline fluorescence.

    • Add the agonist to the wells and immediately begin recording the fluorescence signal over time.

    • Analyze the data by measuring the peak fluorescence response in each well.

    • Plot the response as a percentage of the control (agonist alone) against the log concentration of this compound to determine the IC50.

3. Inositol Phosphate (IP) Accumulation Assay

This assay provides a more proximal readout of Gq-coupled receptor activation by measuring the accumulation of inositol phosphates.

  • Materials:

    • Cells expressing the NK-2 receptor

    • myo-[3H]-inositol

    • Agonist (NKA)

    • This compound

    • Stimulation buffer containing LiCl (to inhibit IP degradation)

    • Quenching solution (e.g., trichloroacetic acid)

    • Anion exchange chromatography columns

    • Scintillation fluid and counter

  • Procedure:

    • Label the cells by incubating them overnight with myo-[3H]-inositol.

    • Wash the cells to remove unincorporated radiolabel.

    • Pre-incubate the cells with this compound or vehicle in stimulation buffer containing LiCl.

    • Stimulate the cells by adding the agonist (NKA).

    • Incubate for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solution.

    • Extract the inositol phosphates from the cell lysate.

    • Separate the different inositol phosphate species using anion exchange chromatography.

    • Quantify the amount of [3H]-IPs in the eluates using a scintillation counter.

    • Plot the amount of IP accumulation against the log concentration of this compound to determine its inhibitory effect.

Visualizations

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds & Activates MEN10207 This compound MEN10207->NK2R Binds & Inhibits Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Mobilization Downstream Downstream Cellular Effects Ca_Cytosol->Downstream Mediates

Caption: NK-2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with NK-2R Expression Incubation Incubate Cells with This compound (or vehicle) Cell_Culture->Incubation Reagent_Prep Prepare this compound, Agonist & Buffers Reagent_Prep->Incubation Stimulation Stimulate with Agonist (e.g., NKA) Incubation->Stimulation Measurement Measure Response (e.g., Calcium Flux) Stimulation->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response IC50_Calc Calculate IC50/pA2 Dose_Response->IC50_Calc Compare Compare to Expected Values IC50_Calc->Compare

Caption: General Experimental Workflow.

Troubleshooting_Tree Start This compound not showing expected antagonism? Check_Reagents Are reagents viable? Start->Check_Reagents Check_Assay Is the assay system validated? Start->Check_Assay Check_Reagents->Check_Assay Yes Fresh_Stock Prepare fresh this compound stock Check_Reagents->Fresh_Stock No Agonist_Curve Run full agonist dose-response Check_Reagents->Agonist_Curve Unsure Receptor_Expression Confirm NK-2 receptor expression Check_Assay->Receptor_Expression No Positive_Control Run positive agonist control Check_Assay->Positive_Control No Species_Check Verify species compatibility Check_Assay->Species_Check Unsure Consider_Bio Consider complex biology (e.g., dimerization, partial agonism) Check_Assay->Consider_Bio Yes

References

Men 10207 stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of MEN 10207 in solution. All recommendations are based on available data and general best practices for peptide-like compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the tachykinin NK-2 receptor.[1][2] As a peptide-like molecule, it exerts its effects by binding to the NK-2 receptor, a G-protein coupled receptor (GPCR), and inhibiting the downstream signaling pathways activated by its natural ligand, neurokinin A (NKA).

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDuration
Powder -20°C≥ 4 years[3]
In DMSO -80°C6 months[1]
In DMSO 4°C2 weeks[1]

Q3: What solvents are recommended for dissolving this compound?

While specific quantitative solubility data for this compound in various solvents is limited, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for initial stock solution preparation.[1] For aqueous-based experiments, further dilution of the DMSO stock into the appropriate buffer is recommended. It is essential to ensure the final concentration of DMSO is compatible with the experimental system, as high concentrations can have physiological effects.

Q4: What are the potential degradation pathways for this compound?

Given its peptide-like structure, this compound may be susceptible to common peptide degradation pathways, including:

  • Hydrolysis: Cleavage of peptide bonds, which can be accelerated by extreme pH and temperature.

  • Oxidation: Certain amino acid residues are prone to oxidation.

  • Deamidation: The removal of an amide group, particularly from asparagine or glutamine residues if present.

Troubleshooting Guide: this compound Stability Issues in Solution

This guide addresses common issues researchers may encounter regarding the stability of this compound in solution.

Problem Potential Cause Troubleshooting Steps
Precipitation observed after diluting DMSO stock in aqueous buffer. Poor aqueous solubility of this compound. The final concentration in the aqueous buffer may exceed its solubility limit.- Increase the proportion of the organic co-solvent (e.g., DMSO) if permissible for the experiment. - Decrease the final concentration of this compound in the aqueous buffer. - Consider using a different buffer system or adjusting the pH, as peptide solubility is often pH-dependent.[4]
Loss of biological activity over time in prepared solutions. Degradation of the compound. This can be due to improper storage, repeated freeze-thaw cycles, or instability in the chosen solvent/buffer.- Prepare fresh solutions before each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store aqueous solutions at 4°C for short-term use and discard after the recommended period. For longer storage, freeze at -20°C or -80°C. - Ensure the pH of the final solution is within a stable range for the compound. For many peptides, a pH range of 5-7 is often optimal to minimize hydrolysis.
Inconsistent experimental results. Inaccurate concentration of the working solution due to precipitation or degradation.- Visually inspect solutions for any signs of precipitation before use. - If possible, briefly sonicate the solution to ensure homogeneity before making dilutions. - Always use freshly prepared dilutions for critical experiments.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 1109.24 g/mol .

    • Calculation Example: For 1 mg of this compound:

      • Moles = 0.001 g / 1109.24 g/mol ≈ 9.015 x 10⁻⁷ mol

      • Volume for 10 mM (0.010 mol/L) = 9.015 x 10⁻⁷ mol / 0.010 mol/L = 9.015 x 10⁻⁵ L = 90.15 µL

  • Carefully add the calculated volume of DMSO to the vial of this compound.

  • Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).

Visualizations

Signaling Pathway of the Tachykinin NK-2 Receptor

This compound acts as an antagonist at the Tachykinin NK-2 Receptor, which is a G-protein coupled receptor (GPCR). The NK-2 receptor can couple to two primary signaling pathways: the Gs pathway and the Gq/11 pathway.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gs Gs Pathway cluster_Gq Gq/11 Pathway MEN10207 This compound NK2R NK-2 Receptor MEN10207->NK2R Antagonist NKA Neurokinin A (NKA) NKA->NK2R Agonist Gs Gs NK2R->Gs Gq Gq/11 NK2R->Gq AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC

Caption: NK-2 Receptor Signaling Pathways.

Experimental Workflow: Preparing this compound Working Solutions

This workflow outlines the general steps for preparing working solutions of this compound from a DMSO stock for use in cell-based assays.

MEN10207_Workflow start Start: this compound Lyophilized Powder dissolve Dissolve in Anhydrous DMSO to create 10 mM Stock Solution start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot at Room Temperature store->thaw dilute Perform Serial Dilutions in Assay Buffer to achieve final working concentrations thaw->dilute use Use Immediately in Experiment dilute->use end End of Preparation use->end

Caption: Workflow for this compound Solution Preparation.

Troubleshooting Logic for Solution Instability

This diagram provides a logical approach to troubleshooting stability issues with this compound solutions.

Troubleshooting_Logic issue Issue: Inconsistent Results or Visible Precipitation check_prep Review Solution Preparation Protocol issue->check_prep fresh_sol Was the solution freshly prepared? check_prep->fresh_sol prepare_fresh Action: Prepare fresh solution before experiment fresh_sol->prepare_fresh No check_storage Check Storage Conditions fresh_sol->check_storage Yes correct_storage Action: Ensure proper storage (-80°C for stock, minimal freeze-thaw) check_storage->correct_storage Storage Incorrect check_conc Is the final concentration in aqueous buffer too high? check_storage->check_conc Storage OK lower_conc Action: Lower the final working concentration check_conc->lower_conc Yes check_solvent Is the final DMSO concentration too low to maintain solubility? check_conc->check_solvent No adjust_solvent Action: Cautiously increase co-solvent (if experiment allows) check_solvent->adjust_solvent Yes

Caption: Troubleshooting Flowchart for this compound.

References

Technical Support Center: Enhancing In Vivo Delivery of Men 10207

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo delivery of Men 10207, a selective NK-2 tachykinin receptor antagonist. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo administration of this compound.

Problem Potential Cause Recommended Solution
Poor Solubility of this compound This compound is a peptide and may have limited solubility in aqueous solutions.- Use of Co-solvents: Prepare a stock solution in an organic solvent such as DMSO and then dilute it with a physiologically compatible buffer like PBS or saline for injection. Ensure the final concentration of the organic solvent is low (typically <5%) to avoid toxicity. - Acetate Salt Form: Utilize the acetate salt of this compound, which generally exhibits improved aqueous solubility. - Formulation with Excipients: Consider using solubility-enhancing excipients such as cyclodextrins.
Inconsistent or Lack of In Vivo Efficacy - Inadequate dosage. - Poor bioavailability due to degradation or rapid clearance. - Issues with the administration protocol.- Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific animal model and experimental endpoint. - Route of Administration: Intravenous (i.v.) administration is often preferred for peptide drugs to ensure 100% bioavailability. If another route is necessary, consider co-administration with penetration enhancers or enzyme inhibitors. - Vehicle Optimization: The choice of vehicle can significantly impact drug stability and exposure. Test different biocompatible vehicles to find the one that provides the best solubility and stability for this compound.
Precipitation of Compound Upon Dilution The compound may be "salting out" when the organic stock solution is diluted into an aqueous buffer.- Optimize Dilution: Dilute the stock solution slowly while vortexing the aqueous buffer. - Two-Step Dilution: Perform a serial dilution, first into a solution with a higher percentage of the organic solvent and then into the final injection buffer. - Warm the Diluent: Gently warming the aqueous buffer (to no more than 37°C) may help to keep the compound in solution.
Rapid Degradation of this compound in Plasma Peptides are susceptible to degradation by proteases in the blood.- Formulation with Stabilizers: Incorporate protease inhibitors into the formulation (use with caution and consider their potential in vivo effects). - Nanoparticle Encapsulation: Encapsulating this compound in liposomes or other nanoparticles can protect it from enzymatic degradation and prolong its circulation time. - Structural Modification: For long-term studies, consider the use of this compound analogs with modified peptide bonds or the inclusion of D-amino acids to enhance stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound for in vivo use?

A1: For initial solubilization, DMSO is a common choice for creating a high-concentration stock solution. For final in vivo administration, this stock should be diluted in a physiologically compatible vehicle such as sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like Tween 80 or Cremophor EL. The final concentration of DMSO should be minimized to avoid toxicity.

Q2: What is a typical starting dose for this compound in in vivo studies?

A2: A starting point for dose selection can be inferred from in vitro potency. This compound has a pA2 value of 7.9 for the NK-2 receptor. Based on studies with similar tachykinin receptor antagonists, a starting dose range of 1-10 mg/kg administered intravenously could be explored. However, it is crucial to perform a dose-response study in your specific model to determine the optimal dose.

Q3: Which route of administration is most effective for this compound?

A3: Intravenous (i.v.) injection is often the most effective route for peptide-based drugs like this compound as it bypasses absorption barriers and ensures immediate and complete bioavailability. Other routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) may also be viable but might result in lower and more variable plasma concentrations.

Q4: How can I assess the stability of my this compound formulation?

A4: The stability of your formulation can be assessed by preparing the solution and analyzing its concentration at different time points (e.g., 0, 1, 4, and 24 hours) using a suitable analytical method like HPLC. Samples should be kept at the intended storage and administration temperature. Visual inspection for precipitation should also be performed.

Q5: Are there any known strategies to prolong the in vivo half-life of this compound?

A5: To prolong the half-life, you can explore advanced drug delivery systems. Encapsulating this compound in nanoparticles (e.g., liposomes, PLGA nanoparticles) can protect it from rapid clearance and degradation. Another approach is PEGylation, which involves attaching polyethylene glycol (PEG) chains to the peptide to increase its hydrodynamic size and reduce renal clearance.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

This protocol provides a general method for preparing this compound for intravenous injection in a rodent model.

Materials:

  • This compound acetate

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% saline

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound acetate and dissolve it in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.

  • Dilution to Final Concentration: On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile saline.

  • Administration: Administer the final solution to the animal via the desired intravenous route (e.g., tail vein in mice or rats). The injection volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg).

  • Controls: Prepare a vehicle control solution containing the same final concentration of DMSO in saline for administration to the control group.

Protocol 2: Assessment of In Vivo Efficacy - Inhibition of NK-2 Receptor-Mediated Bladder Contraction

This protocol describes a method to evaluate the in vivo efficacy of this compound by measuring its ability to inhibit bladder contractions induced by an NK-2 receptor agonist in anesthetized rats.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • NK-2 receptor agonist (e.g., [β-Ala8]-Neurokinin A (4-10))

  • Anesthetic (e.g., urethane)

  • Catheters for bladder and venous cannulation

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rat and cannulate the jugular vein for drug administration and the bladder for pressure measurement.

  • Baseline Measurement: Record baseline bladder pressure for a stable period.

  • Agonist Administration: Administer a bolus of the NK-2 receptor agonist intravenously to induce a bladder contraction and record the pressure change.

  • This compound Administration: Administer the prepared this compound solution intravenously.

  • Post-treatment Challenge: After a suitable pre-treatment time (e.g., 15-30 minutes), administer the same dose of the NK-2 receptor agonist and record the bladder pressure response.

  • Data Analysis: Compare the agonist-induced bladder contraction before and after the administration of this compound to determine the percentage of inhibition.

Data Presentation

Table 1: Solubility of this compound in Common Vehicles

Vehicle Solubility Notes
WaterPoor
PBS (pH 7.4)Very Low
0.9% SalineVery Low
DMSOHighSuitable for stock solutions.
5% DMSO in SalineModerateSuitable for in vivo injection, but concentration may be limited.
10% Tween 80 in SalineModerate to GoodMay require sonication to fully dissolve.

Table 2: In Vivo Efficacy of this compound in a Rat Bladder Contraction Model (Hypothetical Data)

Treatment Group Dose (mg/kg, i.v.) Inhibition of Agonist-Induced Contraction (%)
Vehicle Control-0
This compound135 ± 5
This compound368 ± 8
This compound1092 ± 6

Visualizations

In_Vivo_Delivery_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Efficacy Evaluation A Weigh this compound B Dissolve in DMSO (Stock) A->B C Dilute in Saline (Working) B->C E Intravenous Injection C->E Injectable Solution D Animal Preparation D->E F Monitor Animal E->F G Induce Biological Response F->G Post-Treatment H Measure Endpoint G->H I Data Analysis H->I

Caption: Experimental workflow for in vivo delivery and efficacy testing of this compound.

Troubleshooting_Logic A Poor In Vivo Efficacy B Check Solubility A->B C Optimize Formulation (e.g., co-solvents, excipients) B->C Issue Found D Check Dose B->D OK C->D E Perform Dose-Response Study D->E Issue Found F Check Stability D->F OK E->F G Use Freshly Prepared Solutions or Add Stabilizers F->G Issue Found H Successful Delivery F->H OK G->H

Caption: Troubleshooting flowchart for addressing poor in vivo efficacy of this compound.

NK2_Signaling_Pathway cluster_cell Smooth Muscle Cell NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds PLC Phospholipase C NK2R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Contraction Muscle Contraction Ca->Contraction Men10207 This compound Men10207->NK2R Blocks

Caption: Simplified signaling pathway of NK-2 receptor activation and its inhibition by this compound.

Technical Support Center: Men10207 Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Men10207, a selective NK-2 tachykinin receptor antagonist. The following information is designed to troubleshoot common issues and answer frequently asked questions related to the handling and formulation of this peptide-based compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of Men10207?

A1: Men10207 is a peptide with poor aqueous solubility. Its documented solubility is limited, and it is known to be soluble in specific organic solvents.

Q2: In which solvents can I dissolve Men10207?

A2: Based on available data, Men10207 is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥10 mg/mL. It is only slightly soluble in ethanol, in the range of 0.1-1 mg/mL. For most in vitro experiments, creating a concentrated stock solution in 100% DMSO is the recommended starting point.

Q3: I dissolved Men10207 in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A3: This is a common issue known as "salting out" that occurs when a compound soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. To troubleshoot this, you can:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of Men10207 in your aqueous buffer.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in your aqueous buffer may help to keep Men10207 in solution.

  • Use a different co-solvent: While less common for initial stock solutions, other co-solvents like ethanol or acetonitrile could be tested for their ability to maintain solubility upon aqueous dilution.

  • Adjust the pH of the aqueous buffer: The solubility of peptides is often pH-dependent. Systematically testing the solubility of Men10207 in buffers of varying pH may reveal a range where it is more soluble.

  • Employ solubilizing excipients: The use of excipients such as cyclodextrins can help to encapsulate the hydrophobic peptide and increase its apparent solubility in aqueous solutions.

Q4: Can I use sonication to dissolve Men10207?

A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides. It provides energy to break up aggregates and can enhance the rate of dissolution. However, it is important to use sonication judiciously to avoid excessive heating, which could potentially degrade the peptide.

Troubleshooting Guide: Poor Solubility of Men10207

This guide provides a systematic approach to addressing the poor solubility of Men10207 in your experiments.

Initial Dissolution and Stock Preparation

For initial experiments, preparing a high-concentration stock solution in an appropriate organic solvent is recommended.

Table 1: Solubility Data for Men10207

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥10 mg/mL
Ethanol0.1-1 mg/mL
Strategies for Aqueous Dilution

When diluting the DMSO stock solution into an aqueous buffer, the following strategies can be employed to prevent precipitation.

Table 2: Troubleshooting Aqueous Dilution of Men10207

IssuePotential CauseRecommended Action
Precipitation upon dilutionPoor aqueous solubility of Men10207- Decrease the final concentration of Men10207.- Increase the final concentration of DMSO (if tolerated by the assay).- Test a range of aqueous buffer pH values.- Incorporate a solubilizing excipient (e.g., cyclodextrin).
Inconsistent results between experimentsIncomplete dissolution or precipitation of Men10207- Ensure complete dissolution of the initial stock solution.- Visually inspect for any precipitate before use.- Prepare fresh dilutions for each experiment.

Experimental Protocols

The following are detailed methodologies for key experiments to enhance the solubility of Men10207.

Protocol 1: Preparation of Men10207 Stock Solution using a Co-Solvent (DMSO)

Objective: To prepare a concentrated stock solution of Men10207 in DMSO.

Materials:

  • Men10207 powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of Men10207 powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for solubilizing Men10207 in an aqueous buffer.

Materials:

  • Men10207 stock solution in DMSO

  • A series of buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Spectrophotometer or a method for quantifying dissolved Men10207

Procedure:

  • Prepare a set of dilutions of the Men10207 DMSO stock into each of the different pH buffers.

  • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1 hour).

  • Centrifuge the samples to pellet any undissolved precipitate.

  • Carefully collect the supernatant.

  • Quantify the concentration of dissolved Men10207 in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength).

  • Plot the solubility of Men10207 as a function of pH to identify the optimal pH range.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Men10207_Solubility_Workflow cluster_start Start cluster_dissolution Initial Dissolution cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting cluster_end End start Poorly Soluble Men10207 Powder dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso dilute_aq Dilute into Aqueous Buffer dissolve_dmso->dilute_aq precipitate Precipitation Occurs dilute_aq->precipitate no_precipitate Solution is Clear dilute_aq->no_precipitate options Solubility Enhancement Options precipitate->options proceed Proceed with Experiment no_precipitate->proceed ph_adjust Adjust Buffer pH options->ph_adjust cosolvent Increase Co-solvent % options->cosolvent excipient Add Solubilizing Excipient options->excipient ph_adjust->dilute_aq Retry Dilution cosolvent->dilute_aq Retry Dilution excipient->dilute_aq Retry Dilution

Caption: Workflow for addressing the poor solubility of Men10207.

Co_solvency_Mechanism cluster_problem Problem: Poor Aqueous Solubility cluster_solution Solution: Co-solvency men10207_agg Men10207 Aggregates water Aqueous Buffer (High Polarity) men10207_agg->water Insoluble men10207_sol Solubilized Men10207 solvent_mix Aqueous Buffer + DMSO (Reduced Polarity) men10207_sol->solvent_mix Soluble

Caption: Mechanism of co-solvency for improving Men10207 solubility.

Potential artifacts in Men 10207-treated samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Men 10207, a selective tachykinin NK2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective peptide antagonist of the tachykinin NK2 receptor. Its primary mechanism of action is to competitively block the binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor, thereby inhibiting downstream signaling pathways.

Q2: How selective is this compound for the NK2 receptor?

This compound exhibits significant selectivity for the NK2 receptor over the other tachykinin receptors, NK1 and NK3. This selectivity is crucial for minimizing off-target effects in experiments.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once reconstituted in a solvent such as DMSO, it is advisable to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.

Q4: In which solvents can I dissolve this compound?

This compound is a peptide and, like many peptides, may have limited solubility in aqueous solutions alone. It is typically first dissolved in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted into aqueous buffers or cell culture media to the desired final concentration.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture medium after adding this compound.

  • Inconsistent or lower-than-expected antagonist activity in cell-based assays.

Potential Causes:

  • Poor Solubility in Aqueous Solutions: Peptides, especially those with hydrophobic residues, can have low solubility in physiological buffers and cell culture media, leading to precipitation.

  • Interaction with Serum Proteins: Components of fetal bovine serum (FBS) or other sera can sometimes interact with peptides, causing them to aggregate and precipitate.[1]

  • High Final Concentration: The concentration of this compound may exceed its solubility limit in the final experimental medium.

  • Incorrect Dilution Method: Adding the DMSO stock solution too quickly or without adequate mixing can cause localized high concentrations and precipitation.

Solutions:

  • Optimize the Dilution Procedure:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Warm the cell culture medium or buffer to 37°C.

    • While gently vortexing or swirling the medium, add the this compound stock solution drop-wise to achieve the final desired concentration. This gradual dilution helps to prevent the peptide from crashing out of solution.

  • Reduce Serum Concentration: If precipitation is observed in serum-containing medium, try reducing the serum percentage or performing the experiment in serum-free medium if the cell line can tolerate it for the duration of the assay.

  • Pre-complex with a Carrier Protein: In some cases, pre-incubating the peptide with a carrier protein like bovine serum albumin (BSA) can help to improve its solubility and stability in solution.

  • Sonication: Briefly sonicating the final solution can sometimes help to dissolve small aggregates that may have formed. Use with caution as excessive sonication can degrade the peptide.

Issue 2: Inconsistent or No Antagonist Activity

Symptoms:

  • The expected inhibitory effect of this compound on NK2 receptor activation is not observed or is highly variable between experiments.

Potential Causes:

  • Peptide Degradation: this compound is a peptide and can be susceptible to degradation by proteases present in serum or released by cells. Improper storage (e.g., repeated freeze-thaw cycles, storage in solution at 4°C for extended periods) can also lead to degradation.

  • Low Receptor Expression: The cell line being used may not express a sufficient number of NK2 receptors on the cell surface for a robust antagonist effect to be observed.

  • Sub-optimal Assay Conditions: The concentration of the agonist (e.g., NKA) used to stimulate the receptor may be too high, making it difficult for a competitive antagonist like this compound to effectively compete for binding.

  • Incorrect Calculation of Concentration: Errors in calculating the final concentration of this compound can lead to the use of a suboptimal dose.

Solutions:

  • Ensure Proper Handling and Storage:

    • Aliquot the reconstituted this compound into single-use volumes and store at -80°C.

    • Avoid repeated freeze-thaw cycles.

    • Prepare fresh dilutions in media or buffer for each experiment.

  • Validate NK2 Receptor Expression: Confirm that your cell line expresses the NK2 receptor at the protein level using techniques such as Western blot, flow cytometry, or immunofluorescence.

  • Optimize Agonist Concentration: Perform a dose-response curve with the NK2 receptor agonist to determine the EC50 (half-maximal effective concentration). For antagonist studies, use an agonist concentration at or near the EC80 to ensure a robust but still inhibitable signal.

  • Perform a Dose-Response Curve for this compound: To determine the optimal inhibitory concentration, test a range of this compound concentrations against a fixed concentration of the agonist.

Issue 3: Potential Off-Target Effects or Cellular Toxicity

Symptoms:

  • Unexpected changes in cell morphology, viability, or signaling pathways that are not known to be mediated by the NK2 receptor.

  • A decrease in cell viability at higher concentrations of this compound.

Potential Causes:

  • High Antagonist Concentration: At very high concentrations, the selectivity of this compound may decrease, leading to interactions with other receptors or cellular components.

  • Cytotoxicity of the Solvent: High concentrations of DMSO (typically above 0.5-1%) can be toxic to many cell lines.

  • Contaminants in the Peptide Preparation: Impurities from the peptide synthesis process, such as trifluoroacetic acid (TFA), can sometimes cause cellular stress or toxicity.

Solutions:

  • Determine the Optimal Concentration Range: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.

  • Control for Solvent Effects: Ensure that the final concentration of DMSO in your experiments is consistent across all conditions (including vehicle controls) and is at a level that is non-toxic to your specific cell line (generally ≤ 0.5%).

  • Include Proper Controls:

    • Vehicle Control: Cells treated with the same volume of DMSO (or the solvent used to dissolve this compound) as the experimental group.

    • Negative Control Cell Line: A cell line that does not express the NK2 receptor can be used to identify non-specific effects of the compound.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity.

Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValueReceptorReference
pA2 7.9Tachykinin NK2[2]
5.2Tachykinin NK1[2]
4.9Tachykinin NK3[2]
IC50 21-54 nMBovine NK2 Receptor[2]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Add the appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Dilutions:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in your final assay buffer or cell culture medium. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.

    • For the final dilution into the cell plate, pre-warm the medium to 37°C and add the this compound solution while gently mixing.

Protocol 2: General Cell-Based Antagonist Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Starvation (Optional): If your assay is sensitive to growth factors in serum, you may need to starve the cells in serum-free or low-serum medium for a few hours before the experiment.

  • Pre-incubation with this compound:

    • Remove the culture medium from the wells.

    • Add your desired concentrations of this compound (prepared in assay buffer or medium) to the wells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate at 37°C for a predetermined amount of time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add the NK2 receptor agonist (e.g., Neurokinin A) at a pre-determined concentration (e.g., EC80) to all wells except for the unstimulated control.

    • Incubate for the appropriate time to allow for receptor activation and downstream signaling.

  • Assay Readout:

    • Lyse the cells (if necessary for your assay).

    • Perform the assay to measure the downstream signaling event (e.g., calcium flux, cAMP accumulation, or reporter gene expression).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the this compound concentration to determine the IC50 of the antagonist.

Visualizations

Men10207_Mechanism_of_Action cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space NKA Neurokinin A (NKA) (Agonist) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds & Activates Men10207 This compound (Antagonist) Men10207->NK2R Competitively Blocks G_protein Gq/11 G-protein NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Signaling Downstream Signaling IP3_DAG->Signaling Initiates Troubleshooting_Workflow Start Experiment with This compound Problem Problem Encountered? Start->Problem Precipitation Precipitation? Problem->Precipitation Yes End Successful Experiment Problem->End No Inconsistent_Activity Inconsistent Activity? Precipitation->Inconsistent_Activity No Sol_Dilution Optimize Dilution Reduce Serum Use Carrier Protein Precipitation->Sol_Dilution Yes Toxicity Toxicity/Off-Target? Inconsistent_Activity->Toxicity No Sol_Activity Check Storage/Handling Validate Receptor Expression Optimize Agonist Conc. Inconsistent_Activity->Sol_Activity Yes Sol_Toxicity Use Lowest Effective Conc. Control for Solvent Include Proper Controls Assess Viability Toxicity->Sol_Toxicity Yes Sol_Dilution->Start Sol_Activity->Start Sol_Toxicity->Start

References

Men 10207 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Men10207.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Men10207 powder?

For long-term stability, Men10207 in its lyophilized powder form should be stored at -20°C. Under these conditions, it is expected to be stable for up to two years.

Q2: How should I store Men10207 once it is dissolved in a solvent?

The stability of Men10207 in solution is dependent on the solvent and storage temperature. For solutions prepared in DMSO, it is recommended to store them in aliquots at -80°C for long-term storage (up to six months) to minimize freeze-thaw cycles. For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks.

Q3: What are the known incompatibilities of Men10207?

Men10207 is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Exposure to these substances can lead to rapid degradation of the peptide.

Q4: What are the likely degradation pathways for Men10207?

While specific degradation pathways for Men10207 are not extensively published, based on its amino acid sequence (Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂), the primary routes of degradation are likely to be:

  • Hydrolysis: The presence of an Aspartic acid (Asp) residue makes the peptide susceptible to hydrolysis, particularly at acidic pH. This can lead to the formation of a cyclic imide intermediate, which can then hydrolyze to form iso-aspartate or result in cleavage of the peptide backbone.[2][3]

  • Oxidation: The Tryptophan (Trp) residues contain indole rings that are susceptible to oxidation. Exposure to light, oxygen, or oxidizing agents can lead to the formation of various oxidation products.

  • Deamidation: Although Men10207 contains an amidated C-terminus, deamidation is a common degradation pathway for peptides containing asparagine (Asn) or glutamine (Gln) residues. While Men10207 does not contain these residues, it is a general consideration for peptide stability.

Troubleshooting Guide

Q1: I am observing a loss of biological activity in my Men10207 sample. What could be the cause?

A loss of activity is often linked to the degradation of the peptide. Consider the following possibilities:

  • Improper Storage: Verify that the lyophilized powder and solutions have been stored at the recommended temperatures. Repeated freeze-thaw cycles of solutions should be avoided.

  • Hydrolysis: If your experimental conditions involve acidic or basic buffers, the Aspartic acid residue may have undergone hydrolysis, leading to the formation of inactive isomers or cleavage of the peptide.

  • Oxidation: Exposure of the sample to air or light for extended periods can lead to the oxidation of the Tryptophan residues, which can affect its receptor-binding affinity.

Q2: My HPLC analysis shows multiple peaks, including the main Men10207 peak. What do these additional peaks represent?

The appearance of additional peaks in your chromatogram likely indicates the presence of degradation products.

  • Early Eluting Peaks: These could correspond to smaller peptide fragments resulting from the cleavage of the peptide backbone, possibly due to hydrolysis at the Aspartic acid residue.

  • Closely Eluting Peaks (Shoulders or Split Peaks): These may represent isomers of Men10207, such as the formation of iso-aspartate from the Aspartic acid residue. These isomers often have very similar retention times to the parent peptide.

  • Later Eluting Peaks: These could be oxidized forms of Men10207, as the addition of oxygen atoms can increase the hydrophobicity of the peptide.

Q3: How can I prevent the degradation of Men10207 during my experiments?

To minimize degradation, follow these best practices:

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.

  • Control pH: Maintain the pH of your solutions within a neutral range (pH 6-8) to minimize acid- and base-catalyzed hydrolysis.

  • Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photo-oxidation of the Tryptophan residues.

  • Degas Solvents: For long-term experiments, using degassed solvents can help to reduce oxidative degradation.

  • Store Properly: Adhere to the recommended storage conditions for both powder and solutions.

Data Presentation

Table 1: Recommended Storage Conditions for Men10207

FormSolventStorage TemperatureDuration
Lyophilized PowderN/A-20°CUp to 2 years
SolutionDMSO4°CUp to 2 weeks
SolutionDMSO-80°CUp to 6 months

Experimental Protocols

Protocol 1: Forced Degradation Study of Men10207

Objective: To investigate the degradation profile of Men10207 under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Men10207 in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the lyophilized powder at 60°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for Men10207

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Men10207 from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of polar and non-polar compounds. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set at 220 nm and 280 nm (for the Tryptophan residues).

  • Method Validation: Inject the samples from the forced degradation study to assess the method's ability to separate the degradation products from the parent peak of Men10207. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak.

Visualizations

degradation_pathway Men10207 Men10207 (Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂) CyclicImide Cyclic Imide Intermediate (at Asp residue) Men10207->CyclicImide Acidic or Basic Conditions OxidizedTrp Oxidized Men10207 (at Trp residues) Men10207->OxidizedTrp Light, O₂ IsoAspartate iso-Aspartate Men10207 (Inactive Isomer) CyclicImide->IsoAspartate Hydrolysis CleavageProducts Peptide Fragments (Cleavage at Asp) CyclicImide->CleavageProducts Hydrolysis

Caption: Proposed degradation pathways of Men10207.

experimental_workflow start Start: Men10207 Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development analyze_samples Analyze Stressed and Control Samples by HPLC hplc_development->analyze_samples identify_degradants Identify and Characterize Degradation Products analyze_samples->identify_degradants assess_stability Assess Intrinsic Stability and Degradation Pathways identify_degradants->assess_stability end End: Stability Profile assess_stability->end

Caption: Workflow for assessing Men10207 stability.

troubleshooting_guide start Unexpected Experimental Result (e.g., loss of activity, extra peaks) check_storage Verify Storage Conditions (Temp, Freeze-Thaw) start->check_storage check_protocol Review Experimental Protocol (pH, Light Exposure, Reagents) start->check_protocol improper_storage Potential Cause: Improper Storage check_storage->improper_storage Incorrect degradation_issue Potential Cause: Peptide Degradation check_protocol->degradation_issue Harsh Conditions run_hplc Action: Analyze by Stability-Indicating HPLC improper_storage->run_hplc degradation_issue->run_hplc compare_control Compare to a Fresh Control Sample run_hplc->compare_control

Caption: Troubleshooting logic for Men10207 experiments.

References

Validation & Comparative

Comparing Men 10207 with other NK-2 receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Men 10207 and Other NK-2 Receptor Antagonists for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the neurokinin-2 (NK-2) receptor antagonist this compound with other prominent antagonists in its class, including saredutant, nepadutant, ibodutant, and GR 159897. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a clear perspective on the pharmacological profiles of these compounds.

Introduction to NK-2 Receptor Antagonists

Tachykinin NK-2 receptors, a class of G-protein coupled receptors, are primarily located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] Their activation by the endogenous ligand neurokinin A (NKA) is associated with a variety of physiological responses, including smooth muscle contraction and inflammatory processes.[2] Consequently, NK-2 receptor antagonists have been investigated for their therapeutic potential in conditions such as irritable bowel syndrome (IBS), asthma, and anxiety.[2][3][4] this compound is a selective NK-2 tachykinin receptor antagonist that has been characterized in various in vitro and in vivo models.[5]

Comparative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound and its comparators. The data has been compiled from various studies, and it is important to note that direct comparisons may be influenced by slight variations in experimental conditions between different research groups.

In Vitro Binding Affinity of NK-2 Receptor Antagonists
CompoundpKiRadioligandTissue/Cell LineReference
This compound IC50: 21-54 nMNot SpecifiedBovine stomach membranes, SKLKB82#3 cells[3]
Saredutant 9.2[¹²⁵I]NKAHuman colon smooth muscle membranes[6]
Nepadutant 8.4[¹²⁵I]NKAHuman colon smooth muscle membranes[6]
Ibodutant 9.9[¹²⁵I]NKAHuman colon smooth muscle membranes[6]
GR 159897 9.5[³H]GR100679hNK2-transfected CHO cells[7]
GR 159897 10.0[³H]GR100679Rat colon membranes[7]
In Vitro Functional Antagonism of NK-2 Receptor Antagonists
CompoundpA2 / pKBAgonistTissue/PreparationReference
This compound 7.9Not SpecifiedIn vitro monoreceptor assay[5]
Saredutant InsurmountableNeurokinin A / [βAla⁸]NKA(4-10)Human ileum, colon, and urinary bladder[8]
Nepadutant 8.3 (ileum, colon), 8.5 (bladder)Neurokinin A / [βAla⁸]NKA(4-10)Human ileum, colon, and urinary bladder[8]
Ibodutant 9.1[βAla⁸]NKA(4-10)Human colon smooth muscle strips[6]
GR 159897 8.7[Lys³,Gly⁸-R-γ-lactam-Leu⁹]neurokinin A-(3-10)Guinea-pig trachea[7]
Selectivity Profile of NK-2 Receptor Antagonists
CompoundpA2/pKi (NK-1)pA2/pKi (NK-3)Reference
This compound 5.24.9[5]
GR 159897 5.3< 5[7]

Key Experimental Methodologies

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional antagonism assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.[9] In a typical competition binding assay, a fixed concentration of a radiolabeled ligand (e.g., [³H]GR100679 or [¹²⁵I]NKA) that is known to bind to the NK-2 receptor is incubated with a preparation of cells or tissues expressing the receptor.[6][7][10] Varying concentrations of the unlabeled antagonist (the compound being tested) are then added.[10] The antagonist competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at different antagonist concentrations, the half-maximal inhibitory concentration (IC50) can be determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the antagonist.[10]

Functional Antagonism Assays (e.g., Contraction Assays)

Functional assays are used to assess the ability of an antagonist to inhibit the biological response induced by an agonist. For NK-2 receptors, which are prevalent in smooth muscle, a common functional assay involves measuring the contraction of isolated tissues such as the guinea-pig trachea or human colon smooth muscle strips.[6][7] In these experiments, the tissue is exposed to a known NK-2 receptor agonist (e.g., neurokinin A or a synthetic analog), which causes the muscle to contract. The experiment is then repeated in the presence of varying concentrations of the antagonist. A potent antagonist will shift the concentration-response curve of the agonist to the right, indicating that a higher concentration of the agonist is required to produce the same level of contraction. From this shift, the pA2 or pKB value can be calculated, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the original response.[6]

Signaling Pathways and Experimental Visualization

NK-2 Receptor Signaling Pathway

The tachykinin NK-2 receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[1][3] Upon binding of an agonist like neurokinin A, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[3] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, including smooth muscle contraction.[3]

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Muscle Contraction) Ca2->Response PKC->Response

Caption: NK-2 Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of an NK-2 receptor antagonist.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NK-2 receptors Incubate Incubate membranes, radioligand, and antagonist together Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]GR100679) Radioligand_Prep->Incubate Antagonist_Prep Prepare serial dilutions of test antagonist (e.g., this compound) Antagonist_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify bound radioactivity using a scintillation counter Filter->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Concluding Remarks

This compound demonstrates selectivity for the NK-2 receptor, though its binding affinity appears to be moderate when compared to other non-peptide antagonists like ibodutant and GR 159897, which exhibit sub-nanomolar to low nanomolar pKi values. The functional antagonism data also places this compound in a competitive position, although direct comparisons are challenging due to the use of different agonists and tissue preparations across studies. Saredutant is notable for its insurmountable antagonism in the human tissues tested. The choice of an appropriate NK-2 receptor antagonist for research or development purposes will ultimately depend on the specific requirements of the study, including the desired potency, selectivity profile, and the biological system under investigation. This guide provides a foundational dataset to aid in this selection process.

References

A Comparative Guide to Men 10207 and Saredutant in NK-2 Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent neurokinin-2 (NK-2) receptor antagonists, Men 10207 and saredutant. The information presented is curated from preclinical and clinical research to assist in the evaluation of these compounds for further investigation and development.

Introduction to NK-2 Receptor Antagonism

The tachykinin neurokinin-2 (NK-2) receptor, a G protein-coupled receptor, is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Its endogenous ligand is neurokinin A (NKA). Antagonism of the NK-2 receptor has been explored as a therapeutic strategy for a range of conditions, including respiratory diseases, inflammatory bowel disease, and anxiety disorders. This compound, a peptide antagonist, and saredutant (also known as SR 48968), a non-peptide antagonist, are two selective inhibitors of the NK-2 receptor that have been extensively studied.

Quantitative Comparison of In Vitro Potency

The following tables summarize the in vitro potency of this compound and saredutant from various experimental studies. It is important to note that direct comparisons should be made with caution, as the data are derived from different studies and experimental systems.

Receptor Binding Affinity
CompoundAssay TypeRadioligandTissue/Cell LineParameterValueReference
This compound Competitive Radioligand BindingNot SpecifiedBovine stomach membranes and SKLKB82#3 cells (murine fibroblast cell line transfected with bovine NK-2 receptor)IC5021-54 nM[1]
Saredutant Competitive Radioligand Binding[125I]Neurokinin ACHO cells expressing human NK-2 receptorIC500.8 nM[2]
Saredutant Competitive Radioligand Binding[125I]NKAHuman colon smooth muscle membranespKi9.2

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki can be calculated as 10-pKi. For saredutant, a pKi of 9.2 corresponds to a Ki of approximately 0.63 nM.

Functional Antagonism
CompoundFunctional AssayAgonistTissue/PreparationParameterValueReference
This compound Inhibition of agonist-induced contractionNeurokinin AIn vitro monoreceptor assayspA27.9[1]
This compound Inhibition of agonist-induced contractionTachykininsDog detrusor muscle stripspA25.3
Saredutant Not specifiedNot specifiedNot specifiedpA2Not explicitly found

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Selectivity Profile

This compound has been shown to be selective for the NK-2 receptor over NK-1 and NK-3 receptors, with pA2 values of 5.2 for NK-1 and 4.9 for NK-3, compared to 7.9 for the NK-2 receptor.[1] Saredutant is also described as a potent and specific non-peptide tachykinin NK-2 receptor antagonist.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the NK-2 receptor.

1. Membrane Preparation:

  • Tissues (e.g., bovine stomach, human colon smooth muscle) or cells expressing the NK-2 receptor (e.g., CHO cells) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled NK-2 receptor ligand (e.g., [125I]Neurokinin A) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or saredutant).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-2 agonist or antagonist.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay in Isolated Tissue (General Protocol)

This protocol describes a general method for assessing the functional antagonism of NK-2 receptor-mediated responses in an isolated tissue preparation, such as the rat urinary bladder.

1. Tissue Preparation:

  • A rat is euthanized, and the urinary bladder is excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • The bladder is dissected to obtain strips of detrusor smooth muscle.

2. Organ Bath Setup:

  • The muscle strips are mounted in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • The strips are connected to isometric force transducers to record contractile responses.

  • The tissues are allowed to equilibrate under a resting tension for a specified period.

3. Cumulative Concentration-Response Curve:

  • A cumulative concentration-response curve to an NK-2 receptor agonist (e.g., Neurokinin A) is established to determine the baseline contractile response.

4. Antagonist Incubation and Schild Analysis:

  • The tissues are washed and then incubated with a fixed concentration of the antagonist (this compound or saredutant) for a predetermined time.

  • A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.

  • This process is repeated with increasing concentrations of the antagonist.

5. Data Analysis:

  • The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • The pA2 value is determined from the x-intercept of the Schild plot regression line.

Signaling Pathways and Experimental Workflows

NK-2 Receptor Signaling Pathway

The NK-2 receptor is a G protein-coupled receptor that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

NK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Muscle Contraction) Ca->CellularResponse PKC->CellularResponse

Caption: NK-2 receptor signaling cascade.

Experimental Workflow for Antagonist Comparison

The following diagram illustrates a typical workflow for comparing the in vitro potency of NK-2 receptor antagonists.

Antagonist_Comparison_Workflow cluster_preparation Preparation cluster_assays Assays cluster_data_analysis Data Analysis ReceptorSource Receptor Source (e.g., CHO cells, Tissue) MembranePrep Membrane Preparation ReceptorSource->MembranePrep TissuePrep Isolated Tissue Preparation ReceptorSource->TissuePrep BindingAssay Radioligand Binding Assay MembranePrep->BindingAssay FunctionalAssay Functional Assay (e.g., Organ Bath) TissuePrep->FunctionalAssay IC50_Ki IC₅₀ / Kᵢ Determination BindingAssay->IC50_Ki pA2_Schild pA₂ Determination (Schild Plot) FunctionalAssay->pA2_Schild Comparison Comparative Analysis of This compound vs. Saredutant IC50_Ki->Comparison pA2_Schild->Comparison

Caption: Workflow for in vitro antagonist comparison.

Summary and Conclusion

References

A Comparative Analysis of the NK2 Receptor Antagonists: Men 10207 and GR 159897

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of Men 10207 and GR 159897, two selective antagonists of the tachykinin NK2 receptor, with supporting experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound and GR 159897, two prominent antagonists of the tachykinin NK2 receptor. The tachykinin family of neuropeptides, including Neurokinin A (NKA), plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain signaling. The NK2 receptor has emerged as a key therapeutic target for conditions such as asthma, irritable bowel syndrome, and anxiety.[1][2] This report synthesizes available data to facilitate an informed evaluation of these two compounds for research and development purposes.

General Characteristics

This compound is a peptide-based antagonist, while GR 159897 is a non-peptide antagonist.[3][4][5] This fundamental structural difference can influence their pharmacokinetic and pharmacodynamic properties, such as oral bioavailability and metabolic stability.

Efficacy Data: A Quantitative Comparison

The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound and GR 159897 for the NK2 receptor. It is important to note that the data presented here are compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions. No head-to-head comparative studies were identified in the public domain.

Compound Assay Type Receptor Source Radioligand pKi IC50 (nM) Reference
This compound Radioligand BindingBovine stomach membranes and SKLKB82#3 cellsNot Specified-21-54[4]
GR 159897 Radioligand BindingHuman NK2-transfected CHO cells[3H]GR1006799.5-[3]
GR 159897 Radioligand BindingRat colon membranes[3H]GR10067910.0-[3]

Table 1: In Vitro Binding Affinity of this compound and GR 159897 at the NK2 Receptor.

Compound Assay Type Tissue Agonist pA2 Reference
This compound Functional AntagonismNot SpecifiedNot Specified7.9[1][4]
GR 159897 Functional AntagonismGuinea-pig tracheaGR643498.7[3]

Table 2: In Vitro Functional Antagonism of this compound and GR 159897.

Compound Animal Model Effect Measured Agonist Dose/Route Result Reference
GR 159897 Anaesthetised guinea-pigBronchoconstrictionGR643490.12 mg/kg i.v.Dose-ratio = 28, long duration of action (3h)[3]

Table 3: In Vivo Efficacy of GR 159897.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the NK2 receptor.

1. Membrane Preparation:

  • Tissues (e.g., bovine stomach, rat colon) or cells expressing the NK2 receptor (e.g., hNK2-transfected CHO cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [3H]GR100679).

    • A range of concentrations of the unlabeled test compound (this compound or GR 159897).

    • The prepared membrane suspension.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value (the inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[6][7][8][9][10]

Isolated Guinea Pig Trachea Contraction Assay

This ex vivo assay is used to assess the functional antagonist activity of compounds against agonist-induced smooth muscle contraction.

1. Tissue Preparation:

  • Male guinea pigs are euthanized, and the trachea is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.

  • The trachea is cut into rings or spiral strips, and the epithelium may be removed depending on the experimental design.

  • The tissue preparations are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and connected to isometric force transducers.

  • The tissues are allowed to equilibrate under a resting tension for a period of time.

2. Experimental Procedure:

  • A cumulative concentration-response curve to an NK2 receptor agonist (e.g., GR64349 or Neurokinin A) is established to determine the baseline contractile response.

  • The tissues are then washed and incubated with the antagonist (this compound or GR 159897) at a specific concentration for a defined period.

  • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

3. Data Analysis:

  • The contractile responses are measured as the increase in tension from the baseline.

  • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, is calculated using a Schild plot analysis. This value provides a measure of the antagonist's potency.[11][12][13]

In Vivo Bronchoconstriction Assay in Guinea Pigs

This in vivo model is used to evaluate the efficacy of antagonists in a physiological setting.

1. Animal Preparation:

  • Male guinea pigs are anesthetized and instrumented for the measurement of pulmonary mechanics, such as airway resistance and lung compliance. This can be done using a whole-body plethysmograph.[14]

  • A jugular vein is cannulated for intravenous administration of compounds.

2. Experimental Procedure:

  • A baseline measurement of pulmonary parameters is recorded.

  • The NK2 receptor agonist (e.g., GR64349) is administered, typically intravenously or by aerosol, to induce bronchoconstriction, and the changes in pulmonary parameters are recorded.

  • The antagonist (e.g., GR 159897) is administered intravenously prior to the agonist challenge.

  • The ability of the antagonist to inhibit the agonist-induced bronchoconstriction is measured.

3. Data Analysis:

  • The results are often expressed as a dose-ratio, which is the ratio of the agonist dose required to produce a given level of bronchoconstriction in the presence and absence of the antagonist. A higher dose-ratio indicates greater antagonist potency.[3][15][16][17][18][19][20]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP ↓ cAMP ATP->cAMP

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Membrane Preparation (from tissue or cells) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation counting Measure Radioactivity (Scintillation Counting) separation->counting data_analysis Data Analysis (IC50, Ki calculation) counting->data_analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Trachea_Contraction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis tissue_prep Isolate and Prepare Guinea Pig Trachea mounting Mount Tissue in Organ Bath tissue_prep->mounting baseline Establish Baseline Agonist Response mounting->baseline antagonist_inc Incubate with Antagonist baseline->antagonist_inc agonist_resp Measure Agonist Response in Presence of Antagonist antagonist_inc->agonist_resp data_analysis Data Analysis (Schild Plot, pA2) agonist_resp->data_analysis

Caption: Experimental Workflow for Isolated Trachea Contraction Assay.

References

Men 10207: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Men 10207, a selective tachykinin NK-2 receptor antagonist. The product's performance is evaluated against other relevant NK-2 receptor antagonists, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a peptide antagonist of the tachykinin NK-2 receptor, a G protein-coupled receptor involved in a variety of physiological processes, including smooth muscle contraction in the respiratory and gastrointestinal tracts. Its efficacy as a selective antagonist makes it a compound of interest for investigating the role of the NK-2 receptor in various pathologies and for potential therapeutic development.

In Vitro Efficacy

The in vitro potency and selectivity of this compound and comparator compounds have been determined through receptor binding and functional assays.

Quantitative Data Summary
CompoundReceptorAssay TypeParameterValueReference
This compound NK-2Functional AssaypA27.9[1]
NK-1Functional AssaypA25.2[1]
NK-3Functional AssaypA24.9[1]
Bovine NK-2Radioligand BindingIC5021-54 nM[1]
MEN 10627 Guinea Pig Bronchus NK-2Functional AssaypKB8.67[2]
Human NK-2Binding Affinity-Comparable to SR 48968[3]
SR 48968 (Saredutant) Rabbit Pulmonary Artery NK-2Functional AssaypA28.3-9.6[4]
Rat Duodenum NK-2Functional AssaypA29.5[5]
Guinea Pig Bronchus NK-2Functional AssaypKB9.57[2]

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. pKB: The negative logarithm of the dissociation constant of a competitive antagonist. It is equivalent to the pA2 value when the slope of the Schild plot is unity. IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

In Vivo Efficacy

The in vivo efficacy of this compound and related compounds has been evaluated in animal models of bronchoconstriction and intestinal motility. Due to the limited availability of specific in vivo data for this compound, data from the closely related bicyclic peptide antagonist, MEN 10627, is presented for comparative purposes.

Quantitative Data Summary
CompoundAnimal ModelEndpointDosingEffectReference
MEN 10627 Anesthetized Guinea Pigs[βAla8]neurokinin A-(4-10)-induced bronchospasm30-100 nmol/kg i.v.Dose-dependent reduction in bronchospasm[6]
MEN 10627 Conscious Rats[βAla8]NKA-(4-10)-induced increase in small intestinal transitNot specifiedDose-dependent inhibition[7]
SR 48968 Anesthetized Rats[βAla8]neurokinin A-(4-10)-induced urinary bladder contraction0.1 µmol/kg i.v.Blocked contraction[4]
MEN 11420 (Nepadutant) Anesthetized Guinea Pigs[βAla8]neurokinin A-(4-10)-induced bronchoconstrictioni.v.Dose-dependent inhibition[2]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

Tachykinin_NK2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK2R NK-2 Receptor Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP NKA Neurokinin A (Agonist) NKA->NK2R Binds Men10207 This compound (Antagonist) Men10207->NK2R Blocks Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Physiological_Response PKC->Physiological_Response cAMP->Physiological_Response Modulates

Caption: Tachykinin NK-2 Receptor Signaling Pathway.

In_Vitro_Functional_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Isolated Tissue Preparation (e.g., guinea pig bronchus) Organ_Bath Mount in Organ Bath (Krebs solution, 37°C, gassed with 95% O₂/5% CO₂) Tissue_Prep->Organ_Bath Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) (e.g., Neurokinin A) Organ_Bath->Agonist_CRC Incubate_Antagonist Incubate with Antagonist (e.g., this compound) Organ_Bath->Incubate_Antagonist Measure_Contraction Measure Isometric Contraction Agonist_CRC->Measure_Contraction Agonist_CRC_Antagonist Generate Agonist CRC in presence of Antagonist Incubate_Antagonist->Agonist_CRC_Antagonist Agonist_CRC_Antagonist->Measure_Contraction Schild_Plot Schild Plot Analysis Measure_Contraction->Schild_Plot Calculate_pA2 Calculate pA2/pKB Schild_Plot->Calculate_pA2

Caption: In Vitro Functional Assay Workflow.

In_Vivo_Bronchoconstriction_Assay_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Guinea Pig (e.g., urethane) Tracheostomy Perform Tracheostomy and Cannulate Anesthetize->Tracheostomy Ventilate Mechanically Ventilate Tracheostomy->Ventilate Administer_Antagonist Administer Antagonist i.v. (e.g., this compound or vehicle) Ventilate->Administer_Antagonist Challenge_Agonist Challenge with Bronchoconstrictor Agonist i.v. (e.g., [βAla8]neurokinin A-(4-10)) Administer_Antagonist->Challenge_Agonist Measure_Pressure Measure Airway Opening Pressure (Pao) Challenge_Agonist->Measure_Pressure Calculate_Inhibition Calculate % Inhibition of Bronchoconstriction Measure_Pressure->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response

Caption: In Vivo Bronchoconstriction Assay Workflow.

Experimental Protocols

In Vitro Tachykinin Receptor Functional Assay

Objective: To determine the potency (pA2 or pKB value) of an antagonist at the NK-2 receptor.

Methodology:

  • Tissue Preparation: Tissues rich in NK-2 receptors, such as the guinea pig bronchus or rabbit pulmonary artery, are isolated and prepared.[2][4]

  • Organ Bath Setup: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂.

  • Contraction Measurement: Changes in tissue tension are recorded isometrically using a force transducer.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an NK-2 receptor agonist (e.g., Neurokinin A or a selective agonist like [βAla8]neurokinin A-(4-10)).

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined period.

  • Second Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 or pKB value, often employing Schild plot analysis.[4]

In Vivo Bronchoconstriction Measurement in Guinea Pigs

Objective: To evaluate the ability of an antagonist to inhibit agonist-induced bronchoconstriction in vivo.

Methodology:

  • Animal Preparation: Guinea pigs are anesthetized (e.g., with urethane), and a tracheostomy is performed to allow for artificial ventilation.[2][6]

  • Measurement of Bronchoconstriction: Airway opening pressure (Pao) is monitored as an index of bronchoconstriction. An increase in Pao reflects airway narrowing.[8]

  • Antagonist Administration: The antagonist (e.g., this compound) or its vehicle is administered intravenously (i.v.).[6]

  • Agonist Challenge: After a set period, a bronchoconstrictor agent and NK-2 receptor agonist, such as [βAla8]neurokinin A-(4-10), is administered i.v. to induce bronchospasm.[6]

  • Data Analysis: The peak increase in Pao following the agonist challenge is measured in both vehicle- and antagonist-treated groups. The percentage inhibition of the bronchoconstrictor response by the antagonist is then calculated. Dose-response curves can be generated by testing multiple doses of the antagonist.

In Vivo Intestinal Motility Assay (Charcoal Meal Test) in Rats

Objective: To assess the effect of a test compound on gastrointestinal transit.

Methodology:

  • Animal Preparation: Rats are fasted overnight with free access to water.[9]

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered, often intraperitoneally (i.p.) or intravenously (i.v.).

  • Charcoal Meal Administration: A non-absorbable marker, typically a suspension of charcoal in a viscous solution (e.g., gum arabic or methylcellulose), is administered orally.[9][10]

  • Transit Time: After a specific period (e.g., 15-30 minutes), the animals are euthanized, and the small intestine is carefully removed.

  • Measurement: The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

  • Data Analysis: The intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. The effect of the antagonist is determined by comparing the transit in treated animals to that in control animals, particularly in models where motility is stimulated by an NK-2 agonist.[7]

References

Reproducibility of Men 10207 Effects: A Comparative Analysis with Alternative NK-2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Men 10207, a selective antagonist for the tachykinin NK-2 receptor, has demonstrated efficacy in various preclinical studies. However, an assessment of the reproducibility of its effects is crucial for its potential as a therapeutic agent. This guide provides a comparative analysis of this compound with other selective NK-2 receptor antagonists, SR 48968 and GR 159897, based on available experimental data. The focus is on the consistency of their pharmacological effects across different studies, providing researchers, scientists, and drug development professionals with a comprehensive overview.

Comparative Efficacy and Potency

The primary mechanism of action for this compound and its alternatives is the competitive antagonism of the NK-2 tachykinin receptor. The potency and selectivity of these compounds have been characterized in various in vitro and in vivo models.

This compound has shown high affinity and selectivity for the NK-2 receptor. In monoreceptor in vitro assays, it displayed pA2 values of 5.2 for the NK-1 receptor, 7.9 for the NK-2 receptor, and 4.9 for the NK-3 receptor, highlighting its selectivity for the NK-2 receptor.[1] Further, in competitive radioligand binding assays, this compound exhibited an IC50 range of 21-54 nM.[1] A crucial structural feature for its high affinity and selectivity is the presence of three D-tryptophan residues in its peptide sequence.[2] In an in vivo study in rats, intrathecal administration of this compound dose-dependently blocked the reflex facilitation induced by intrathecal neurokinin A at doses of 7, 70, and 700 pmol/10 μL. However, in another study involving intracerebroventricular pretreatment in conscious rats, this compound did not alter the cardiovascular and behavioral responses to neurokinin A.[3]

SR 48968 has been extensively studied for its effects on respiratory and neurological functions. In a study on citric acid-induced cough in unanesthetized guinea pigs, SR 48968 demonstrated a potent antitussive effect with an ED50 of 0.1 mg/kg when administered intraperitoneally. In conscious guinea pigs, aerosols of SR 48968 potently inhibited bronchoconstriction induced by neurokinin A, with an IC50 value of 17 +/- 3 nM.[4]

GR 159897 has also shown significant potential as an NK-2 receptor antagonist, particularly in the context of gastrointestinal motility and airway pharmacology. Another related peptide antagonist, MEN 11420 (nepadutant), effectively antagonized the motility-stimulating effects of neurokinin A in human volunteers.[5]

The available data, while demonstrating the efficacy of this compound as a selective NK-2 antagonist, is limited in terms of the number of studies reporting on the same biological endpoints. This makes a direct assessment of the reproducibility of its effects challenging when compared to more extensively studied compounds like SR 48968.

Data Summary

CompoundAssay TypeModel SystemEndpointQuantitative Data
This compound In vitro Receptor BindingMonoreceptor assaypA2NK-1: 5.2, NK-2: 7.9, NK-3: 4.9[1]
In vitro Receptor BindingRadioligand binding assayIC5021-54 nM[1]
In vivoDecerebrate, spinalized, unanesthetized ratsSpinal reflex facilitationDose-dependent blockade at 7, 70, 700 pmol/10 μL[1]
In vivoConscious ratsCardiovascular and behavioral responsesNo effect on NKA-induced responses[3]
SR 48968 In vivoUnanesthetized guinea pigsAntitussive effect (citric acid-induced cough)ED50: 0.1 mg/kg (i.p.)
In vivoConscious guinea pigsBronchoconstriction (NKA-induced)IC50: 17 +/- 3 nM (aerosol)[4]
MEN 11420 (Nepadutant) In vivoHealthy male volunteersGastrointestinal motility (NKA-stimulated)Effective antagonism[5]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying research findings. Below are summaries of the methodologies used in key studies cited in this guide.

This compound: Spinal Reflex Facilitation in Rats
  • Animal Model: Decerebrate, spinalized, unanesthetized female Sprague-Dawley rats.

  • Drug Administration: this compound was administered intrathecally at doses of 7, 70, and 700 pmol in a volume of 10 μL.

  • Experimental Procedure: The study measured the facilitation of the hamstring flexor reflex evoked by intrathecal administration of neurokinin A. The effect of this compound on this facilitation was then quantified.

SR 48968: Citric Acid-Induced Cough in Guinea Pigs
  • Animal Model: Unanesthetized guinea pigs.

  • Drug Administration: SR 48968 was administered intraperitoneally at various doses to determine the ED50.

  • Experimental Procedure: Cough was induced by inhalation of a citric acid aerosol. The number of coughs was counted, and the inhibitory effect of SR 48968 was measured.

GR 159897 (and related compounds): Gastrointestinal Motility in Humans
  • Study Population: Healthy male volunteers.

  • Drug Administration: The NK-2 antagonist MEN 11420 (nepadutant) was administered intravenously.

  • Experimental Procedure: Gastrointestinal motility was stimulated by an intravenous infusion of neurokinin A. The effects of the antagonist on the stimulated motility were assessed.[5]

Signaling Pathways and Experimental Workflows

The antagonism of the NK-2 receptor by this compound and its alternatives interrupts the signaling cascade initiated by the binding of endogenous tachykinins like neurokinin A. This generally involves the Gq/11 and Gs G-protein-coupled pathways, leading to downstream effects on intracellular calcium levels and cyclic AMP (cAMP) production.

NK2_Receptor_Antagonism cluster_ligand Ligands cluster_receptor Cell Membrane cluster_antagonists Antagonists cluster_signaling Intracellular Signaling Neurokinin A Neurokinin A NK-2 Receptor NK-2 Receptor Neurokinin A->NK-2 Receptor Binds & Activates Gq/11 Gq/11 NK-2 Receptor->Gq/11 Gs Gs NK-2 Receptor->Gs This compound This compound This compound->NK-2 Receptor Blocks SR 48968 SR 48968 SR 48968->NK-2 Receptor Blocks GR 159897 GR 159897 GR 159897->NK-2 Receptor Blocks PLC Phospholipase C Gq/11->PLC AC Adenylyl Cyclase Gs->AC IP3 & DAG IP3 & DAG (Calcium Mobilization) PLC->IP3 & DAG cAMP cAMP AC->cAMP Physiological Effect Physiological Effect IP3 & DAG->Physiological Effect cAMP->Physiological Effect

Caption: Antagonism of the NK-2 receptor by this compound and its alternatives.

The experimental workflow for assessing the efficacy of these antagonists typically follows a standardized process, from in vitro binding assays to in vivo functional studies.

Experimental_Workflow In Vitro Assays In Vitro Assays Receptor Binding Receptor Binding In Vitro Assays->Receptor Binding Functional Assays Functional Assays In Vitro Assays->Functional Assays In Vivo Studies In Vivo Studies Receptor Binding->In Vivo Studies Functional Assays->In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models Efficacy Assessment Efficacy Assessment Animal Models->Efficacy Assessment

Caption: General experimental workflow for evaluating NK-2 receptor antagonists.

References

Head-to-head comparison of Men 10207 and other small molecule inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Men 10207 and Other Small Molecule Inhibitors of the Tachykinin NK2 Receptor

For researchers and professionals in drug development, the tachykinin NK2 receptor presents a compelling target for therapeutic intervention in a variety of disorders, including inflammatory conditions and visceral hypersensitivity. This guide provides an objective, data-driven comparison of this compound and other prominent small molecule NK2 receptor antagonists: Saredutant, GR 159897, and Ibodutant.

Introduction to Tachykinin NK2 Receptor Antagonists

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts its biological effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3.[1] While all tachykinins can interact with each receptor to some extent, NKA is the preferential endogenous ligand for the NK2 receptor.[2] The activation of the NK2 receptor, predominantly coupled to Gq/11 and Gs proteins, initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] This signaling pathway ultimately results in increased intracellular calcium levels and modulation of cyclic AMP (cAMP), influencing physiological processes such as smooth muscle contraction.[2][3]

This compound is a selective antagonist of the NK2 tachykinin receptor.[4] This guide will compare its performance characteristics against other well-characterized small molecule NK2 receptor inhibitors.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the binding affinities and receptor selectivity of this compound and its comparators. The data has been compiled from various in vitro studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.

Table 1: Tachykinin Receptor Binding Affinity of Selected NK2 Receptor Antagonists

CompoundTarget ReceptorBinding Affinity (pKi / pA2)Species/Cell Line
This compound NK27.9 (pA2)[4]-
Saredutant NK29.2 (pKi)[5]Human Colon Membranes
GR 159897 NK29.5 (pKi)[6]Human NK2-transfected CHO cells
Ibodutant NK29.9 (pKi)[5]Human Colon Membranes

Table 2: Selectivity Profile of NK2 Receptor Antagonists

CompoundNK1 Affinity (pKi / pA2)NK3 Affinity (pKi / pA2)
This compound 5.2 (pA2)[4]4.9 (pA2)[4]
Saredutant --
GR 159897 5.3 (pKi)[7]< 5 (pKi)[7]
Ibodutant --

Experimental Protocols

The data presented in this guide were primarily derived from two types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assays

This method is employed to determine the binding affinity of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the target receptor (e.g., human NK2-transfected CHO cells or human colon tissue) are prepared by homogenization and centrifugation.[5][7]

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]GR100679 for NK2) and varying concentrations of the unlabeled competitor compound (the inhibitor being tested).[5][8]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Assays (Schild Analysis)

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The pA2 value, a measure of the antagonist's potency, is often determined using a Schild analysis.

General Protocol:

  • Tissue Preparation: An isolated tissue preparation that responds to an NK2 agonist (e.g., guinea-pig trachea) is mounted in an organ bath.[7]

  • Agonist Dose-Response: A cumulative concentration-response curve to a selective NK2 agonist is established.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a defined period.

  • Repeat Agonist Dose-Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Schild Plot: Steps 3 and 4 are repeated with multiple concentrations of the antagonist. The dose ratios (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) are calculated and a Schild plot is constructed to determine the pA2 value.[9][10]

Visualizing Molecular Interactions and Pathways

To better understand the context of these inhibitors, the following diagrams illustrate the chemical structures of the compared molecules and the fundamental signaling pathway of the NK2 receptor.

G Chemical Structures of Compared NK2 Antagonists cluster_men10207 This compound cluster_saredutant Saredutant cluster_gr159897 GR 159897 cluster_ibodutant Ibodutant men10207_img saredutant_img gr159897_img ibodutant_img

Caption: Chemical structures of this compound, Saredutant, GR 159897, and Ibodutant.

Tachykinin_NK2_Receptor_Signaling_Pathway NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds to Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylate Cyclase Gs->AC Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Increased Intracellular Ca2+ IP3->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response cAMP cAMP Modulation AC->cAMP cAMP->Cellular_Response

Caption: Simplified signaling pathway of the Tachykinin NK2 Receptor.

Conclusion

This guide provides a comparative overview of this compound and other key small molecule inhibitors of the tachykinin NK2 receptor. The presented data highlights the high affinity and selectivity of these compounds for the NK2 receptor. Ibodutant and GR 159897, based on the available pKi values, appear to be particularly potent antagonists at the human NK2 receptor. The choice of inhibitor for a specific research application will depend on the desired potency, selectivity profile, and the experimental system being utilized. The detailed experimental protocols provided herein should aid researchers in designing and interpreting their own studies in this important area of pharmacology.

References

Benchmarking Men 10207: A Comparative Analysis Against Newer Tachykinin NK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the selective tachykinin NK2 receptor antagonist, Men 10207, against a panel of more recently developed antagonists. The data presented is collated from various preclinical studies to offer an objective overview for researchers engaged in the study of tachykinin pharmacology and the development of novel therapeutics targeting the NK2 receptor.

The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key player in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Its modulation by antagonists has been a focal point for drug discovery efforts aimed at treating conditions such as asthma, irritable bowel syndrome, and anxiety. This compound has been a valuable pharmacological tool in the study of NK2 receptor function. This guide aims to contextualize its performance in relation to newer compounds that have since been developed.

Quantitative Performance Comparison

The following tables summarize the binding affinity and functional potency of this compound and a selection of newer NK2 receptor antagonists. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.

Table 1: Comparative Binding Affinity of NK2 Receptor Antagonists

CompoundpKi / pA2 / pKBIC50 (nM)Species/Tissue/Cell LineReference
This compound pA2 = 7.921-54Bovine stomach membranes; SKLKB82#3 cells[1]
Nepadutant (MEN 11420) pKB = 8.3-8.5Ki = 2.5-2.6Human ileum, colon, and bladder; CHO cells expressing human NK2 receptor[2][3][4]
GR 159897 pKi = 9.5-10.0; pA2 = 8.7-Human ileum NK2 receptors in CHO cells; Rat colon membranes; Guinea-pig trachea[5]
Saredutant (SR 48968) ---Data not available in a directly comparable format
Ibodutant (MEN 15596) ---Data not available in a directly comparable format

Note: pKi, pA2, and pKB are negative logarithms of the inhibitor constant, antagonist affinity, and antagonist dissociation constant, respectively. Higher values indicate greater binding affinity. IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

To provide a framework for the data presented, detailed methodologies for key experiments are outlined below. These protocols are synthesized from established practices in the field.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity of a test compound (unlabeled antagonist) by measuring its ability to compete with a radiolabeled ligand for binding to the NK2 receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the NK2 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in sequence:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-SR 48968 or ¹²⁵I-labeled neurokinin A).

    • A range of concentrations of the unlabeled antagonist (e.g., this compound or a newer antagonist).

    • The membrane preparation.

  • For determination of non-specific binding, a high concentration of an unlabeled standard NK2 antagonist is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • The filters are washed with cold assay buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are fitted to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK2 receptor agonist. This provides a measure of the functional potency of the antagonist.

1. Cell Culture and Plating:

  • Cells stably or transiently expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured under standard conditions.

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) at 37°C in the dark.

3. Antagonist Incubation:

  • After dye loading, the cells are washed and then incubated with varying concentrations of the antagonist (e.g., this compound or a newer antagonist) for a specific period.

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of an NK2 receptor agonist (e.g., Neurokinin A) at a concentration that elicits a submaximal response (e.g., EC80).

  • The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

5. Data Analysis:

  • The antagonist effect is quantified by the inhibition of the agonist-induced fluorescence signal.

  • The data are normalized to the response of the agonist alone and plotted against the antagonist concentration to generate a dose-response curve and determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context of this comparative analysis, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow.

NK2_Signaling_Pathway cluster_membrane Cell Membrane NK2R NK2 Receptor Gq_G11 Gq/G11 NK2R->Gq_G11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts NKA Neurokinin A (Agonist) NKA->NK2R Activates Antagonist This compound / Newer Antagonists Antagonist->NK2R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP

Tachykinin NK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Flux Assay B1 Prepare NK2 Receptor Membranes B2 Incubate Membranes with Radioligand and Antagonist B1->B2 B3 Separate Bound and Free Radioligand (Filtration) B2->B3 B4 Quantify Bound Radioactivity B3->B4 B5 Determine IC50 and Ki B4->B5 end Comparative Performance Analysis B5->end F1 Culture NK2 Receptor- Expressing Cells F2 Load Cells with Calcium-Sensitive Dye F1->F2 F3 Incubate with Antagonist F2->F3 F4 Stimulate with Agonist and Measure Fluorescence F3->F4 F5 Determine IC50 F4->F5 F5->end start Select Antagonists for Comparison (this compound vs. Newer Agents) start->B1 start->F1

Workflow for Comparing NK2 Receptor Antagonists.

Concluding Remarks

This guide provides a snapshot of the current understanding of this compound's performance relative to newer NK2 receptor antagonists. While this compound remains a valuable research tool, compounds such as Nepadutant and GR 159897 exhibit high potency and, in some cases, improved pharmacokinetic profiles. The choice of antagonist for a particular study will ultimately depend on the specific research question, the experimental system, and the desired pharmacological properties. The provided experimental protocols and diagrams offer a foundational understanding for designing and interpreting studies aimed at further elucidating the role of the tachykinin NK2 receptor in health and disease. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and results.

References

Safety Operating Guide

Personal protective equipment for handling Men 10207

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Men 10207. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

This compound is a selective NK-2 tachykinin receptor antagonist.[1] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, the following engineering controls and personal protective equipment are mandatory when handling this compound.

Control TypeRequirement
Engineering Controls Work in a well-ventilated area with an appropriate exhaust ventilation system.[2] An accessible safety shower and eye wash station must be present.[2]
Eye Protection Wear safety goggles with side-shields.[2]
Hand Protection Chemical-resistant protective gloves are required.[2]
Skin and Body Protection Wear impervious clothing to prevent skin contact.[2]
Respiratory Protection A suitable respirator should be used to avoid inhalation of dust or aerosols.[2]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and prevent accidental exposure or release.

Precautions for Safe Handling:

  • Avoid inhalation, and contact with eyes and skin.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Wash hands and skin thoroughly after handling.[2]

Storage Conditions: Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2]

FormStorage TemperatureDuration
Powder-20°C2 years
In DMSO4°C2 weeks
In DMSO-80°C6 months

Emergency and Disposal Procedures

A clear plan for emergencies and disposal is essential for laboratory safety and environmental protection.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[2] Rinse mouth with water.[2]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[2] Seek prompt medical attention.[2]

  • Skin Contact: Rinse skin thoroughly with plenty of water and remove contaminated clothing.[2]

  • Inhalation: Move to fresh air immediately.[2]

Spill and Disposal:

  • In case of a spill, collect the spillage to prevent environmental release.[2]

  • Dispose of this compound and its container at an approved waste disposal plant.[2]

  • Avoid releasing the product into drains, water courses, or the soil.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Confirm availability of safety shower and eyewash station B Don appropriate PPE: - Goggles - Gloves - Impervious clothing - Respirator A->B Safety First C Work in a well-ventilated area B->C D Weigh/handle this compound to minimize dust/aerosol C->D E Store this compound according to specified conditions D->E F Thoroughly wash hands and exposed skin D->F G Collect waste material and contaminated items H Dispose of waste at an approved waste disposal plant G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.